Palbociclib Isethionate

Catalog No.
S538538
CAS No.
827022-33-3
M.F
C26H35N7O6S
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palbociclib Isethionate

CAS Number

827022-33-3

Product Name

Palbociclib Isethionate

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid

Molecular Formula

C26H35N7O6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)

InChI Key

LYYVFHRFIJKPOV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib Isethionate, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

The exact mass of the compound Palbociclib Isethionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Crystal Structure Data of Palbociclib Isethionate Form B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key crystallographic data for Palbociclib Isethionate Form B.

Parameter Value / Description
Chemical Formula (C₂₄H₃₀N₇O₂)⁺ (C₂H₅O₄S)⁻ [1]
Chemical Name 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one; 2-hydroxyethanesulfonic acid [2]
Space Group P-1 (Triclinic) [1]
Unit Cell Parameters
a, b, c (Å) a = 8.71334(4), b = 9.32119(6), c = 17.73725(18) [1]
α, β, γ (°) α = 80.0260(5), β = 82.3579(3), γ = 76.1561(1) [1]
Unit Cell Volume (V) 1371.282(4) ų [1]
Z (Molecules/Unit Cell) 2 [1]

The following diagram illustrates the hydrogen bonding network that defines the crystal packing.

G Palbociclib_Cation Palbociclib Cation Palbociclib_Cation->Palbociclib_Cation N-H⋯N R₂²(8) Dimer Isethionate_Anion Isethionate Anion SO3 Sulfonate Group (O) OH_Anion Hydroxyl Group (O) Ketone Ketone Oxygen (Cation) OH_Anion->Ketone H-Bond 3 Pyrimidine_N Protonated Pyrimidine N (Cation) Pyrimidine_N->SO3 H-Bond 1 Pyrimidine_N->OH_Anion H-Bond 2

Key hydrogen bonds stabilizing the crystal structure of this compound Form B. [1]

Key Structural Features and Interactions

  • Layered Structure: The hydrogen bonding network results in the formation of molecular layers that are roughly parallel to the (104) plane [1].
  • Cation-Anion Bonds: The protonated nitrogen atom on the palbociclib's pyrimidine ring forms two strong hydrogen bonds with the isethionate anion. One hydrogen binds to the sulfonate group (SO₃⁻), while the other bonds to the hydroxyl group (OH) of the anion [1].
  • Cation-Cation Dimers: Pairs of palbociclib cations are linked into dimers via N–H⋯N hydrogen bonds, forming a ring pattern known as a graph set R₂²(8) [1].

Experimental & Practical Considerations

The crystal structure was solved using synchrotron X-ray powder diffraction data and refined with Density Functional Theory (DFT) calculations [1]. The powder pattern is included in the International Centre for Diffraction Data (ICDD) Powder Diffraction File [1].

For pharmaceutical development, Palbociclib free base Crystal Form B is noted for its larger specific surface area (can be >10 m²/g) compared to other forms, which can be beneficial for drug formulation [3].

References

Hydrogen Bonding Patterns in Palbociclib Isethionate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key hydrogen bonds that dominate the crystal structure of palbociclib isethionate Form B [1].

Donor (D) Acceptor (A) Bond Strength / Type Functional Group / Role
N-H (Pyrimidine ring, Protonated N) O (Sulfonate, Isethionate) Strong Binds cation to anion
N-H (Pyrimidine ring, Protonated N) O (Hydroxyl, Isethionate) Strong Binds cation to anion
O-H (Hydroxyl, Isethionate) O (Ketone, Palbociclib cation) Strong Binds anion to cation
N-H (Palbociclib cation) N (Palbociclib cation) Strong, Paired interaction Forms R₂²(8) dimers between cations

The overall three-dimensional architecture is characterized by layers of molecules approximately parallel to the (104) plane, stabilized by the combined effect of these interactions [1].

Experimental Methodology

The crystal structure of this compound Form B was determined and refined using the following techniques [1]:

  • Data Collection: Synchrotron X-ray Powder Diffraction (S-XRPD). The high resolution and intensity of synchrotron radiation are crucial for solving complex structures from powder samples, where single crystals are not available.
  • Structure Solution: The data from S-XRPD were used with dedicated software (e.g., EXPO2013) to solve the crystal structure, a process known as "structure determination from powder data" [1].
  • Structure Optimization: Density Functional Theory (DFT) calculations were employed to optimize the solved crystal structure. This computational method refines the atomic positions and geometry to achieve a model that is energetically stable and chemically accurate [1].
  • Validation & Submission: The final, refined powder diffraction pattern has been submitted to the International Centre for Diffraction Data (ICDD) for inclusion in the Powder Diffraction File (PDF), making it a reference for the scientific community [1].

Network Relationships

The hydrogen bonding network can be visualized as a series of interconnected interactions that create a stable layered structure. The following diagram illustrates the key bonds and their roles in linking the ions.

f cluster_cation_anion Cation-Anion Ionic Bonding cluster_cation_cation Cation-Cation Dimerization Palbociclib_Cation Palbociclib Cation N_H_Sulfonate N-H (Pyrimidine) → O (Sulfonate) Palbociclib_Cation->N_H_Sulfonate N_H_Hydroxyl N-H (Pyrimidine) → O (Hydroxyl) Palbociclib_Cation->N_H_Hydroxyl N_H_N N-H⋯N Hydrogen Bonds Palbociclib_Cation->N_H_N R2_8_Dimer R₂²(8) Dimer Ring Palbociclib_Cation->R2_8_Dimer Isethionate_Anion Isethionate Anion O_H_Ketone O-H (Isethionate) → O (Ketone) Isethionate_Anion->O_H_Ketone Another_Palbociclib Palbociclib Cation N_H_Sulfonate->Isethionate_Anion N_H_Hydroxyl->Isethionate_Anion O_H_Ketone->Palbociclib_Cation N_H_N->Another_Palbociclib R2_8_Dimer->Another_Palbociclib

For researchers, this detailed structural knowledge is foundational for understanding the solid-state properties, stability, and bioavailability of the drug substance [1].

References

Palbociclib Isethionate CDK4/6 inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The table below summarizes the primary molecular and cellular actions of palbociclib.

Aspect of Mechanism Specific Action Biological Outcome
Primary Molecular Target Selective ATP-competitive inhibition of CDK4 and CDK6 kinase activity [1] [2]. Prevents phosphorylation of the retinoblastoma (RB) tumor suppressor protein [3] [4].
Key Signaling Pathway Blocks the CDK4/6-Cyclin D-RB-E2F signaling axis [4] [5]. Cell cycle arrest at the G1 to S phase transition; suppression of DNA synthesis and genes required for S-phase entry [1] [4].
Early Response (Hours) Initiation of RB nuclear translocation via importin α/β and proteolysis of cytoplasmic RB [6]. Accumulation of hypophosphorylated RB in the nucleus, strengthening G1 arrest [6].
Late Response (Days) Induction of a senescent-like state and lysosomal biogenesis [6] [7]. Sustained, often irreversible, growth arrest characterized by senescence-associated beta-galactosidase (SA-βgal) activity [6] [7].
Cellular Effect Cytostatic growth arrest [4]. Inhibition of cellular proliferation without immediate apoptosis [4] [7].

G Extracellular Extracellular Mitogenic Signals CyclinD Cyclin D Extracellular->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex RBp RB (Phosphorylated) Complex->RBp Promotes Phosphorylation E2F E2F Transcription Factors RBp->E2F Releases RB RB (Hypophosphorylated) RB->E2F Sequesters & Inactivates Arrest G1 Cell Cycle Arrest RB->Arrest GeneExp S-Phase Gene Expression E2F->GeneExp Palbo Palbociclib Palbo->Complex Inhibits

Simplified CDK4/6-RB Pathway and Palbociclib Inhibition

Quantitative Pharmacological & Biochemical Data

The following tables provide key quantitative data for research applications.

Table 1: Inhibitory Potency (IC₅₀) of Palbociclib [2] [8] [5]

Kinase Target IC₅₀ (nM) in Cell-Free Assays Selectivity Notes
CDK4/Cyclin D1 11 nM Highly selective for CDK4/6.
CDK6/Cyclin D2 15 nM Highly selective for CDK4/6.
Other CDKs (CDK1, CDK2, CDK5) >10,000 nM No appreciable activity.
Other Kinases (EGFR, FGFR, PDGFR, InsR) No activity Demonstrates high specificity.

Table 2: Cellular & In Vivo Efficacy Data [2] [8] [4]

Model/Condition Observed Effect Experimental Context
ER+ Breast Cancer Cell Lines Growth inhibition (IC₅₀ range: ~50-700 nM); synergy with antiestrogens [2] [4]. In vitro culture.
T24 Bladder Cancer Cells Induction of G1 arrest; reduced RB phosphorylation [6] [8]. In vitro culture.
Phase II Trial (PALOMA-1) PFS: 20.2 months (Palbociclib + Letrozole) vs 10.2 months (Letrozole alone) [4]. First-line HR+/HER2- metastatic breast cancer.
Phase III Trial (PALOMA-3) PFS: 9.2 months (Palbociclib + Fulvestrant) vs 3.8 months (Placebo + Fulvestrant) [2] [4]. Endocrine-resistant HR+/HER2- advanced breast cancer.

Experimental Evidence and Protocols

Key experimental approaches for studying palbociclib's mechanism are outlined below.

Protocol: Analyzing Cell Cycle Arrest via Flow Cytometry [6] [7]

This is a standard method to quantify the G1 arrest induced by palbociclib.

  • Cell Seeding & Treatment: Seed cells (e.g., T24, MCF-7) and allow to adhere. Treat with a relevant concentration of palbociclib (e.g., 0.1 - 1 µM) for 24-48 hours. DMSO is used as a vehicle control.
  • Cell Harvesting and Staining: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol. Stain DNA with a fluorescent dye like Propidium Iodide (PI) or 7-AAD, including RNase to exclude RNA binding.
  • Analysis by Flow Cytometry: Acquire data on a flow cytometer. Analyze the distribution of cells in G1, S, and G2/M phases using software like ModFit or FlowJo. Expect a significant, dose-dependent increase in the G1 population.
Protocol: Assessing Cellular Senescence [6] [7]

Senescence is a key long-term response to CDK4/6 inhibition.

  • Treatment: Treat cells with palbociclib for an extended period (e.g., 4-14 days), refreshing the drug and medium every few days.
  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Wash cells with PBS, then fix with a formaldehyde/glutaraldehyde solution. Incubate cells with the X-Gal staining solution at pH 6.0 in a CO₂-free environment at 37°C for 4-16 hours.
  • Analysis: Observe under a light microscope. Senescent cells will show blue cytoplasmic staining. Quantify by counting stained vs. unstained cells in multiple fields.
Protocol: Investigating RB Localization and Phosphorylation [6]

Recent research highlights the importance of RB subcellular localization.

  • Cell Treatment and Fractionation: Treat RB-proficient cells with palbociclib over a time course (e.g., 0-48 hours). Use commercial kits to separate cytoplasmic and nuclear protein fractions.
  • Western Blotting: Resolve the fractionated proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against:
    • Total RB: To track protein levels in each compartment.
    • Phospho-RB (Ser780/807/811): To confirm inhibition of phosphorylation.
    • Lamin B1 or Histone H3: As nuclear loading controls.
    • GAPDH or α-Tubulin: As cytoplasmic loading controls.
  • Expected Outcome: Successful CDK4/6 inhibition should show reduced phospho-RB signal and an increase in hypophosphorylated RB in the nuclear fraction over time.

Key Considerations for Research and Development

  • RB Status is Crucial: The efficacy of palbociclib is strictly dependent on functional RB protein. RB-negative or mutated tumors are intrinsically resistant [6] [4] [5].
  • Cytostatic vs. Cytotoxic Effect: The primary effect is cytostatic (cell cycle arrest), not cytotoxic (cell death). This explains its synergy with other agents that can then push arrested cells into apoptosis or senescence [4] [7].
  • Mechanism of Acquired Resistance: Resistance can emerge through various pathways, including RB loss, CDK6 amplification, cyclin E amplification, and activation of upstream signaling pathways like PI3K-Akt [1] [5].

References

Palbociclib Isethionate solubility and stability profile

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Profile

The table below summarizes the key physical and chemical characteristics of Palbociclib Isethionate for experimental use.

Property Specification / Value Conditions / Notes
CAS Number 827022-33-3 [1] [2] [3] -
Molecular Formula C₂₆H₃₅N₇O₆S [2] [3] -
Molecular Weight 573.66 g/mol [1] [2] [3] -
Purity ≥ 99.95% [4] As available from suppliers.
Solubility in DMSO 38.6 mg/mL (67.28 mM) [1] 25°C; in vitro
Solubility in Water 10 mg/mL (17.43 mM) [1] 25°C; in vitro
Solubility in Ethanol Insoluble [1] 25°C; in vitro
In Vivo Solubility ≥ 5 mg/mL in 1% CMC-Na [1] Forms a homogeneous suspension.
Solid Form Storage Store at -20°C [3] -
Solution Stability Store below -20°C; use soon after preparation [3] Avoid long-term storage in solution.
Shipping Condition Room temperature [1] [3] Stability testing confirms no cooling is required.

Experimental Protocols and Biological Activity

In Vitro Cell-Based Assay

This protocol is adapted from studies using human breast cancer cell lines (e.g., MDA-MB-435) to assess the anti-proliferative effects of this compound [1].

  • Cell Lines: Rb-positive human cancer cell lines (e.g., MDA-MB-435, MCF-7, Colo-205) [1].
  • Cell Seeding: Seed cells in 24-well plates at 5,000 to 10,000 cells per well [1].
  • Drug Treatment: The day after plating, add this compound at various concentrations. A common testing range is from nanomolar to low micromolar concentrations (e.g., 0.04 - 0.17 μM was effective in various carcinoma cells) [1]. Prepare stock solutions in DMSO and dilute in culture media, ensuring the final DMSO concentration is low (e.g., 0.02-0.04% v/v) to avoid cytotoxicity [5].
  • Incubation Time: 6 days [1].
  • Viability Assessment: After the incubation period, trypsinize the cells and count them using an automated cell counter (e.g., Coulter Z2 particle counter) [1]. Alternative methods like alamarBlue assay can also be used after 2-3 days of treatment [5].
In Vivo Dosing Formulation

This method describes the preparation of a homogeneous suspension for oral administration in mouse xenograft models [1].

  • Solvent: 1% Carboxymethyl cellulose sodium salt (CMC-Na) solution [1].
  • Procedure: Add 5 mg of this compound to 1 mL of 1% CMC-Na solution. Mix thoroughly to obtain a uniform, homogeneous suspension with a final concentration of 5 mg/mL [1].
  • Dosage in Studies: In mice bearing Colo-205 colon carcinoma xenografts, a dose of 150 mg/kg administered orally (p.o.) daily produced significant tumor regression [1] [3].

Mechanism of Action and Signaling Pathway

This compound is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 11 nM and 16 nM, respectively, in cell-free assays [1] [4] [6]. It shows little to no activity against other CDKs (CDK1/2/5) or a panel of other kinases [1].

The following diagram illustrates its core mechanism of action in initiating cell cycle arrest:

G Growth_Factors Growth Factors & Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 pRB pRB (phosphorylated) CyclinD_CDK46->pRB Phosphorylates pRB_inactive Hypophosphorylated RB CyclinD_CDK46->pRB_inactive Lacks Phosphorylation Due to Inhibition E2F E2F Transcription Factors pRB->E2F Releases Cell_Cycle_Progression S-phase Entry & Cell Cycle Progression E2F->Cell_Cycle_Progression Activates Genes Palbociclib This compound Palbociclib->CyclinD_CDK46 Inhibits E2F_inactive E2F (Bound, Inactive) pRB_inactive->E2F_inactive Sequesters Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F_inactive->Cell_Cycle_Arrest Prevents Activation

Palbociclib inhibits CDK4/6, preventing RB phosphorylation and inducing G1 arrest.

The activity of this compound is strictly dependent on the presence of functional retinoblastoma protein (RB) [7] [8] [9]. In RB-positive cancer cells, the inhibitor blocks the phosphorylation of RB, which leads to the suppression of E2F-driven gene expression and causes G1 cell cycle arrest [1] [9]. Research shows that a critical early step in this response involves the nuclear translocation of hypophosphorylated RB, which is essential for initiating a sustained arrest [9]. Treatment also results in the downregulation of E2F-target genes like CDC2, CCNE2, TK1, and TOP2A [1].

References

Palbociclib Isethionate preclinical research findings

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Molecular Effects

Palbociclib specifically inhibits CDK4 and CDK6, with half-maximal inhibitory concentration (IC50) values of 11 nM and 16 nM, respectively, in cell-free assays. It shows high selectivity, with no significant activity against other CDKs (CDK1/2/5) or a range of kinase receptors [1] [2].

The primary mechanism centers on the CDK4/6-RB-E2F pathway. In its active state, the cyclin D-CDK4/6 complex phosphorylates RB, leading to the release of E2F transcription factors and progression from G1 to S phase. Palbociclib inhibits this phosphorylation, causing RB to remain in its active, hypophosphorylated state. This active RB binds to and sequesters E2F, resulting in cell cycle arrest at the G1/S transition [3] [4].

G CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRB Phosphorylated RB (Inactive) Complex->pRB  Phosphorylates E2F E2F Transcription Factors pRB->E2F  Releases CellCycle S-Phase Progression E2F->CellCycle Palbo Palbociclib Palbo->Complex  Inhibits RB Hypophosphorylated RB (Active) RB->E2F  Sequesters & Inactivates

Diagram of Palbociclib's mechanism in the CDK4/6-RB-E2F pathway. By inhibiting the cyclin D-CDK4/6 complex, it prevents RB phosphorylation and halts cell cycle progression.

Recent research reveals a more complex, multi-step mechanism. One study in bladder cancer cells showed that CDK4/6 inhibition initiates nuclear translocation of hypophosphorylated RB, mediated by importin α/β, which is essential for initiating G1 arrest. Simultaneously, RB is targeted for proteolysis in the cytoplasm by the SCF complex, a process regulated by gankyrin. At later stages, increased expression of MiT/TFE proteins triggers lysosomal biogenesis to help maintain the therapeutic response [4].

Quantitative Preclinical Efficacy Data

The anti-proliferative effects of Palbociclib have been demonstrated across a wide range of human cancer cell lines. The table below summarizes selected in vitro efficacy data, including IC50 values (the concentration that inhibits 50% of cell growth) and key observed functional effects.

Table 1: In Vitro Anti-Proliferative and Functional Effects of Palbociclib

Cell Line Cancer Type Assay / Parameter Result (IC50 or Effect) Citation
MV4-11 Leukemia Growth Inhibition 0.092 ± 0.008 µM [1]
MOLM-13 Leukemia Growth Inhibition 0.089 ± 0.009 µM [1]
IMR-32 Neuroblastoma Growth Inhibition 261 nM [1]
SH-SY5Y Neuroblastoma Growth Inhibition 676 nM [1]
NCI-H520 Lung Cancer Growth Inhibition 0.73 µM [1]
MCF7 Breast Cancer Functional Assay Reduces Rb phosphorylation (at 2.5-250 nM) [1]
IMR-32, SH-SY5Y, NGP, SH-EP Neuroblastoma Functional Assay (24h) Induces G1 arrest (at 1 µM) [1]
IMR-32, NGP Neuroblastoma Functional Assay (24h) Reduces TOP2A, CCNE2, TK1 expression (0-1 µM) [1]
SK-N-BE(2)C, IMR-32, SH-SY5Y Neuroblastoma Proliferation (5 days) Significant reduction (at 1 µM) [2]

Key Experimental Protocols and Models

To help you design and interpret experiments, here are methodologies from key preclinical studies.

Table 2: Summary of Key Experimental Protocols

Assay Type Protocol Outline Key Parameters & Model Systems

| Cell Viability (Proliferation) | Cells plated in 96-well plates, treated with compound or vehicle the next day (Day 0). Viability assessed on Days 2-3 using alamarBlue reagent. Fluorescence measured (Ex560nm/Em590nm). [3] | - Cell Models: LNCaP, LNCaP95 (prostate cancer), SUM159PT (breast cancer).

  • Data Analysis: GraphPad Prism for dose-response curves. | | Clonogenic (Survival) Assay | Low-density cells plated in 24-well plates. Treated the next day without medium change. For some experiments, medium replaced with fresh, drug-free medium on Day 3/4. Colonies fixed and stained with crystal violet after 7-15 days. [3] | - Cell Models: LNCaP, LNCaP95, SUM159PT.
  • Endpoint: Colony counting/imaging. | | Cell Cycle Analysis | Cells treated with Palbociclib for specified times. Pulse of EdU (24h) to label S-phase cells. Cells fixed, stained for EdU and with 7-AAD for DNA content. Analysis by Flow Cytometry (FACS). [1] [2] [4] | - Cell Models: T24, RT112 (bladder cancer), neuroblastoma lines.
  • Endpoint: % cells in G1, S, G2/M phases. | | Senescence Assay | Cells treated with Palbociclib for several days (e.g., 4-14 days). Fixed and stained for Senescence-Associated Beta-Galactosidase (SA-β-gal) at pH 6.0. [4] | - Cell Models: T24, RT112.
  • Endpoint: % SA-β-gal positive cells and cell body enlargement. | | Western Blot (Mechanism) | Cells treated, lysates subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. [3] [2] | - Key Targets: pRB, total RB, Cyclins, CDKs, E2F targets (e.g., TK1).
  • Cell Models: MCF7, HCC (hepatocellular carcinoma), LNCaP. |

Combination Therapy Strategies

Research indicates Palbociclib is more effective in combination with other agents, often through sequential targeting of different cell cycle phases or pathways.

  • With Androgen Receptor (AR) Inhibitors: In castration-resistant prostate cancer (CRPC), combining Palbociclib with the AR-NTD inhibitor EPI-7170 showed superior efficacy. Sequential administration (Palbociclib first, followed by EPI-7170) resulted in more cells accumulating in G1 and fewer in S-phase than concomitant treatment. This is because Palbociclib targets the G1–S transition, while EPI-7170 targets cells in S-phase, possibly by inducing DNA damage. The combination doubled the cell doubling time from 25 to over 63 hours [3].
  • With Other Agents: Preclinical studies note enhanced apoptosis when combined with FLT3 inhibitors (sorafenib, AC220) in leukemia cells [1]. Research also explores combinations with radiotherapy and other targeted drugs [2].

Insights into Resistance and Temporal Response

The response to CDK4/6 inhibition is a dynamic, multi-step process. A 2024 transcriptomics study in bladder cancer cells treated over 48 hours identified four distinct temporal patterns of pathway regulation [4]:

G Early Early Response (0-8 hours) Step1 1. Nuclear Translocation of Hypophosphorylated RB Early->Step1 Mid Mid Response (16-24 hours) Step3 3. Lysosomal Biogenesis Activation Mid->Step3 Late Late Response (48 hours) Step4 4. Cell Fate: Senescence/Apoptosis or Resistance Late->Step4 Step2 2. Cytoplasmic RB Proteolysis Step1->Step2 Pathway1 Pathways Downregulated: Cell Cycle, DNA Replication Step1->Pathway1 Step2->Mid Pathway2 Pathways Up then Down: Ubiquitin-Mediated Proteolysis Step2->Pathway2 Step3->Late Pathway3 Pathways Upregulated: Immunoregulatory Processes Step3->Pathway3

Temporal multi-step molecular response to Palbociclib, from initial RB-mediated arrest to long-term cell fate decisions involving senescence or resistance.

A primary mechanism of resistance is RB loss or mutation, as an intact RB protein is essential for Palbociclib's function [4]. Cancer cells can also develop resistance through bypass mechanisms that reactivate the cell cycle. Studies show a heterogeneous response at the single-cell level, with some clones surviving and forming colonies despite prolonged treatment [4].

References

Crystalline Forms of Palbociclib: A Structural Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key crystallographic parameters for different characterized forms of Palbociclib.

Form / Compound Crystal System / Space Group Unit Cell Parameters Volume (ų) Z Primary Characterization Methods
Palbociclib Isethionate (Form B) [1] Triclinic, P-1 (#2) a = 8.71334(4) Å, b = 9.32119(6) Å, c = 17.73725(18) Å, α = 80.0260(5)°, β = 82.3579(3)°, γ = 76.1561(1)° 1371.282(4) 2 Synchrotron PXRD, DFT optimization
Palbociclib Free Base (Form A) [2] Monoclinic, P2₁/c (#14) a = 11.3133(2) Å, b = 5.62626(9) Å, c = 35.9299(9) Å, β = 101.5071(12)° 2241.03(8) 4 Synchrotron PXRD, DFT optimization
Palbociclib Free Base [3] Triclinic, P-1 a = 18.182(2) Å, b = 11.508(1) Å, c = 5.041(1) Å, α = 81.282(7)°, β = 97.423(7)°, γ = 102.415(2)° 1013.1(4) 2 Lab PXRD

This compound Form B: Detailed Structure & Bonding

The crystal structure of this compound Form B has been solved and refined using high-resolution synchrotron PXRD data, providing deep insight into its solid-state properties [1].

  • Hydrogen Bonding Network: The crystal structure is stabilized by a complex network of cation⋯anion and cation⋯cation hydrogen bonds, forming layers roughly parallel to the (104) plane [1].
    • The two hydrogen atoms on the protonated nitrogen of the palbociclib pyrimidine ring form strong bonds with the isethionate anion.
    • One proton bonds to the sulfonate group (O-SO₂⁻) of the anion.
    • The other proton bonds to the hydroxyl group (-OH) of the isethionate anion.
    • The hydroxyl group of the anion further acts as a donor to a ketone oxygen atom (C=O) in the palbociclib cation.
  • Cation-Cation Interaction: The palbociclib cations form dimers through pairs of strong N–H⋯N hydrogen bonds, creating rings with a graph set notation of R²₂(8) [1].

This intricate bonding is crucial for the stability of the crystal form. The diagram below illustrates the key hydrogen bonding interactions described.

G Palbociclib_Cation Palbociclib Cation Isethionate_Anion Isethionate Anion Subgraph1 Hydrogen Bonding Network Pyrimidine_NH Pyrimidine N-H⁺ Sulfonate Sulfonate (O-SO₂⁻) Pyrimidine_NH->Sulfonate H-Bond Anion_OH Anion Hydroxyl (-OH) Pyrimidine_NH->Anion_OH H-Bond Cation_CO Cation Ketone (C=O) Anion_OH->Cation_CO H-Bond Cation_N Cation N-H Cation_N->Cation_N R²₂(8) Dimer

Key hydrogen bonding interactions in this compound Form B.

Experimental Protocols & Preparation Methods

The preparation of specific crystalline forms is critical for drug development. Here are detailed methodologies from the literature.

Preparation of Palbociclib Free Base Crystal Forms [4]

This patent outlines a method to convert palbociclib salts to the free base, which can yield different crystalline forms.

  • Step 1 - Dissolution: A palbociclib salt compound (e.g., hydrochloride, isethionate) is dissolved in a mixture of water and a water-miscible organic solvent. Suitable solvents include methanol, ethanol, isopropanol, tetrahydrofuran, or acetone.
  • Step 2 - Basification: An inorganic base is added to the solution to precipitate the free base. Common bases used are sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate.
  • Step 3 - Isolation & Washing: The resulting solid is isolated (e.g., by suction filtration) and washed with water and an organic solvent like tetrahydrofuran.
  • Step 4 - Drying: The product is dried under vacuum at 50-60°C to yield the crystalline free base (Form A or Form B as specified in the patent) [4].
General Workflow for Salt and Free Base Formation

The following diagram outlines the general experimental workflow for preparing palbociclib salt and free base forms, based on the protocols found in the search results.

G Start Palbociclib Active Pharmaceutical Ingredient A Salt Formation (e.g., with Isethionic Acid) Start->A B Crystallization (from specific solvents/conditions) A->B C Palbociclib Salt (e.g., Isethionate Form B) B->C D Free Base Conversion (Slurry with base in water/solvent) C->D E Crystallization & Isolation D->E F Palbociclib Free Base (e.g., Form A) E->F

General workflow for preparing palbociclib salt and free base crystalline forms.

Key Considerations for Researchers

  • Data Sources: The PXRD patterns for these characterized forms have been submitted for inclusion in the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), which is a primary database for phase identification [1] [2].
  • Polymorph Landscape: Beyond the Isethionate salt, numerous other solid forms exist. One patent alone describes eight different crystalline forms (Form I through Form VIII) of palbociclib free base, each with a distinct XRPD pattern [5]. This highlights the importance of comprehensive solid-form screening.
  • Analytical Techniques: Structural characterization of these forms typically involves a combination of techniques, including PXRD, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) Spectroscopy [5].

References

Palbociclib Isethionate patent literature review

Author: Smolecule Technical Support Team. Date: February 2026

Patent & Formulation Overview

The key patent WO2016193860A1 details solid dosage forms of Palbociclib. The table below summarizes the core formulation strategy as presented in the patent [1].

Aspect Description
Patent Title Solid dosage forms of palbociclib
Key Focus Development of stable and bioavailable solid oral dosage forms (e.g., tablets, pills, discs, rods).
Formulation Strategy Use of excipients to create a stable solid dispersion, improving the drug's dissolution and bioavailability.

| Core Excipients | Polymer Carrier: Hypromellose acetate succinate (HPMCAS). Acidic Stabilizer: An organic acid (e.g., fumaric acid, succinic acid). | | Dosage Form | Tablet (as a specific example of a solid dosage form). |

Mechanism of Action & Signaling Pathway

Palbociclib is a first-in-class, orally active, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [2] [3]. Its mechanism is highly specific and can be visualized in the following pathway.

G CyclinD Cyclin D Complex Active CDK4/6- Cyclin D Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex pRB_p Phosphorylated pRB (Inactive) Complex->pRB_p Phosphorylates pRB RB Protein (pRB) (Hypophosphorylated, Active) pRB->pRB_p E2F E2F Transcription Factors pRB_p->E2F Releases SPhase S-Phase Entry & DNA Synthesis E2F->SPhase Activates Palbociclib Palbociclib Palbociclib->Complex Inhibits

Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing cell cycle progression from G1 to S phase.

This inhibition leads to cell cycle arrest at the G1 phase, suppression of DNA replication, and ultimately, a reduction in cellular proliferation [2] [3] [4].

Key Experimental & Pharmacological Data

For a robust review, the quantitative data from biochemical, cellular, and in vivo studies are essential. The following table consolidates these benchmarks [3].

Parameter Value / Finding Context / Notes

| Biochemical Potency (IC₅₀) | 11 nM (CDK4/Cyclin D1) 16 nM (CDK6/Cyclin D2) | Recombinant enzyme assays. | | Cellular Anti-proliferative (IC₅₀) | 25–700 nM | Range across renal cell carcinoma (RCC) cell lines. | | In Vivo Efficacy | Marked tumor regression | 100 mg/kg/day, oral, in Colo-205 colon carcinoma xenograft mouse models over 21 days. | | Pharmacodynamic Effect | Loss of phospho-RB, downregulation of E2F target genes | Observed in xenograft models. | | Solubility | ≥28.7 mg/mL in DMSO ≥26.8 mg/mL in Water Insoluble in Ethanol | For preparation of stock solutions. |

Guide to Experimental Protocols

While the exact protocols from the core patent are not fully detailed in the available sources, standard methodologies for in vitro and in vivo research with Palbociclib are well-established.

  • In Vitro Research Workflow [3] [5]:

    • Stock Solution: Prepare in DMSO or water at concentrations ≥28 mg/mL. Store at -20°C.
    • Cell Treatment: Typical working concentrations range from 10 nM to 1 μM. Expose cells for 24 to 72 hours.
    • Endpoint Analysis:
      • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining on fixed cells to quantify the proportion of cells in G0/G1 phase [5].
      • Immunoblotting (Western Blot): Detect key proteins like phospho-RB and cleaved caspase-3 to confirm mechanism and apoptosis. Cells are lysed with RIPA buffer, and proteins are separated by SDS-PAGE [5].
      • Proliferation/Viability Assays: Monitor cell confluence over time (e.g., 96 hours) using live-cell analysis systems [6].
  • In Vivo Research Workflow [3]:

    • Dosing: Administer orally. A standard dose in mouse xenograft models is 100 mg/kg/day.
    • Pharmacodynamic Analysis: Analyze tumor tissues after the study for phospho-RB levels (Western blot) and E2F target gene expression (RNA sequencing).

Future Directions & Emerging Research

Resistance to Palbociclib is an active area of research, leading to investigations into novel combination therapies.

  • Metabolic Reprogramming: Recent studies show that colorectal cancer cells with acquired resistance to Palbociclib upregulate glutaminase (GLS1). Combining Palbociclib with the glutaminase inhibitor Telaglenastat (CB-839) has shown a strong synergistic effect in vivo to counter this resistance [6].
  • Differentiation Therapy in AML: Preclinical research in non-APL Acute Myeloid Leukemia (AML) demonstrates that Palbociclib can synergize with All-trans retinoic acid (ATRA), enhancing differentiation and reducing cell viability [5].

The following diagram illustrates the logic behind one of these novel combination strategies.

G Palbo Palbociclib Treatment Resistance Acquired Resistance Palbo->Resistance Adaptation Metabolic Adaptation (Upregulation of Glutaminolysis) Resistance->Adaptation NewVuln New Vulnerability (Dependence on Glutamine) Adaptation->NewVuln Combo Combination Therapy (Palbociclib + Telaglenastat) NewVuln->Combo Reveals Synergy Synergistic Effect Prevents Resistance & Suppresses Tumor Growth Combo->Synergy

Inhibiting glutaminase targets a key resistance mechanism that emerges in response to Palbociclib.

References

HPLC-UV Method for Palbociclib Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This application note describes a sensitive and selective reverse-phase high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for quantifying Palbociclib in human plasma. The method uses solid-phase extraction and is suitable for clinical therapeutic drug monitoring [1].

  • Principle: Palbociclib is isolated from human plasma via solid-phase extraction, separated on a C18 column using an isocratic mobile phase, and detected by UV absorbance at 266 nm. Imatinib is used as an internal standard (IS) to correct for procedural variability [1].
  • Key Applications: This method is appropriate for supporting pharmacokinetic studies and therapeutic drug monitoring (TDM) programs in clinical practice [1].

Equipment and Reagents
Category Specification
HPLC Instrument Standard HPLC system with UV/VIS detector, binary pump, and autosampler
Data System Software for data acquisition and processing (e.g., Shimadzu LC solution, Agilent OpenLAB)
Analytical Column Agilent Zorbax C18 (150 mm × 4.6 mm i.d., 5 µm particle size) [1]
Guard Column C18 guard cartridge (optional but recommended)
Palbociclib Standard Certified reference standard
Internal Standard Imatinib [1]
SPE Cartridges Oasis HLB (Hydrophilic-Lipophilic Balance), 1 mL, 30 mg [1]
Mobile Phase Acetonitrile and 0.1% Triethylamine (TEA), pH adjusted to 3.3 with 50% Ortho-phosphoric acid (70:30, v/v) [1]
Water HPLC-grade
Acetonitrile HPLC-grade
Triethylamine HPLC-grade
Ortho-phosphoric Acid Analytical grade
Step-by-Step Procedural Protocol

2.1. Preparation of Solutions

  • Standard Stock Solutions: Prepare separate 100 µg/mL stock solutions of Palbociclib and Imatinib (IS) in methanol or a suitable solvent. Store at -20°C.
  • Working Standard Solutions: Dilute stock solutions with methanol or water to prepare working standards for calibration and quality control (QC).
  • Mobile Phase: Prepare 0.1% (v/v) Triethylamine in water. Adjust the pH to 3.3 using 50% Ortho-phosphoric acid. Mix this aqueous phase with acetonitrile in a 70:30 ratio. Filter through a 0.45 µm or 0.22 µm membrane filter and degas before use [1].

2.2. Sample Preparation: Solid-Phase Extraction

The following workflow outlines the sample preparation steps:

G A 1. Aliquot 500 µL plasma sample B 2. Add Internal Standard (Imatinib) A->B C 3. Load onto Oasis HLB SPE cartridge B->C D 4. Condition cartridge with methanol and water C->D E 5. Wash with 5% methanol D->E F 6. Elute with pure methanol E->F G 7. Evaporate eluent to dryness F->G H 8. Reconstitute in mobile phase G->H I 9. Inject into HPLC system H->I

2.3. Chromatographic Conditions

Parameter Condition
Column Temperature Ambient
Mobile Phase Acetonitrile : 0.1% TEA, pH 3.3 (70:30, v/v) [1]
Flow Rate 1.0 mL/min [1]
Injection Volume 20-50 µL
Detection Wavelength 266 nm [1]
Run Time Not specified in source, but typically 10-15 minutes
Elution Mode Isocratic [1]

2.4. Instrument Operation

  • Equilibrate the HPLC system and C18 column with the mobile phase for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.
  • Inject the processed samples, standards, and QCs.
  • Record the chromatograms and measure the peak areas of Palbociclib and the Internal Standard.

Method Validation Summary

The following table summarizes the key validation parameters reported for this method, demonstrating it is fit for its intended purpose [1].

Validation Parameter Result
Linear Range 0.1 - 3.0 µg/mL [1]
Correlation Coefficient (r²) ≥ 0.998 [1]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (100 ng/mL) [1]
Lower Limit of Detection (LOD) 50 ng/mL [1]
Intra-day Precision (% CV) 3.92% (0.5 µg/mL), 3.56% (1.5 µg/mL), 2.28% (2.5 µg/mL) [1]
Inter-day Precision (% CV) < 5.0% [1]
Accuracy (% Bias) 89.4% - 112% over the linear range [1]
Extraction Recovery 66.69% - 80.97% for Palbociclib [1]
Internal Standard Recovery > 80% for Imatinib

Critical Points for Method Reliability

  • Internal Standard: The use of Imatinib as an IS is critical for compensating for losses during sample preparation and injection volume variability [1].
  • Mobile Phase pH: The pH of the aqueous component (0.1% TEA, pH 3.3) is crucial for achieving good peak shape and retention for this basic compound [1].
  • Specificity: The method showed no notable interference from the plasma matrix at the retention times of Palbociclib and the IS, confirming its specificity [1].

Alternative and Advanced Methodologies

While the above method is robust, your research requirements might benefit from considering these advanced approaches:

  • Shift to LC-MS/MS: Most recent methods for quantifying Palbociclib in biological matrices utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer superior sensitivity (LLOQ in the low ng/mL range), high specificity, and faster analysis times, making them the gold standard for modern bioanalysis [2] [3] [4].
  • Simultaneous Drug Analysis: Researchers have developed multi-analyte methods to increase laboratory efficiency. For instance, one study reports a simple HPLC-UV method for the simultaneous determination of Palbociclib, Ribociclib, and Letrozole in human plasma using protein precipitation for sample cleanup [5].

References

Application Note: SPE of Palbociclib for LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a method for extracting Palbociclib from human plasma using Solid-Phase Extraction (SPE) [1] [2]. The protocol is based on a published method that provides clean extracts, minimizing matrix effects and protecting the mass spectrometer, which is a common challenge with simpler protein precipitation methods [1].

Advantages of SPE over Protein Precipitation

The choice of sample preparation is critical. The table below compares the SPE method with a common protein precipitation approach.

Feature Solid-Phase Extraction (This Protocol) Protein Precipitation
Sample Cleanliness High-quality, clean extracts [1] Less clean; higher probability of injecting proteins and endogenous compounds into the LC system [1]
Matrix Effect Minimized, leading to less ion suppression/enhancement in MS [1] More pronounced, can affect accuracy and precision [1]
Extraction Recovery >85% for Palbociclib [1] Not specified in found literature for direct comparison
Solvent Consumption Low volumes used [1] Typically uses larger volumes of organic solvent
Process Workflow Multi-step (condition, load, wash, elute) Simple, single-step precipitation

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Detailed SPE Protocol for Palbociclib

The following workflow and detailed steps describe the SPE procedure using Oasis PRiME HLB cartridges [1].

start Start: Human Plasma Sample step1 1. Cartridge Conditioning (Methanol, Water) start->step1 Plasma step2 2. Sample Loading (Plasma) step1->step2 step3 3. Cartridge Wash (Water) step2->step3 step4 4. Analyte Elution (Methanol) step3->step4 step5 5. Eluate Evaporation & Reconstitution step4->step5 end Final Extract Ready for LC-MS step5->end

  • SPE Sorbent: Oasis PRiME HLB cartridges [1].
  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water [1]. Do not allow the sorbent to dry before loading the sample.
  • Sample Loading: Load the processed human plasma sample onto the conditioned cartridge [1].
  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities [1].
  • Elution: Elute Palbociclib with 1 mL of methanol. This step releases the drug from the sorbent into the collection tube [1].
  • Post-Processing: The collected eluate is typically evaporated to dryness under a gentle stream of nitrogen or air. The dry residue is then reconstituted in a suitable mobile phase compatible with the subsequent LC-MS analysis (e.g., a mixture of methanol and water or the initial mobile phase composition) [1].
LC-MS Analysis Conditions

After SPE, the sample is analyzed by LC-MS. The table below summarizes the key instrumental parameters used in the referenced method [1].

Parameter Specification
Analytical Column C18 (4.6 × 50 mm)

| Mobile Phase | Gradient elution with:

  • A: Ammonium acetate/Acetic acid
  • B: Acetonitrile | | Detection | Mass Spectrometry (MS) in Single Ion Recording (SIR) mode | | Run Time | ~10 minutes (including column re-equilibration) | { .table-responsive }
Key Validation Data of the Method

The described SPE-LC-MS method was fully validated. The table below summarizes its performance characteristics [1].

Validation Parameter Result for Palbociclib
Linear Range 2 - 400 ng/mL
Correlation Coefficient (r) >0.998
Extraction Recovery >85%
Intra-Day Precision (RSD%) 3.8 - 7.2%
Inter-Day Precision (RSD%) 3.6 - 7.4%
LLOQ (Lower Limit of Quantification) 2 ng/mL

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Key Considerations for Researchers

  • Internal Standards: For highest accuracy and precision, especially in quantitative bioanalysis, the use of a stable isotope-labeled internal standard (e.g., Palbociclib-d8) is highly recommended [3]. This helps correct for losses during sample preparation and variability in instrument response.
  • Method Flexibility: The Oasis HLB sorbent is a mixed-mode polymer that is robust for a wide range of compounds. However, the specific wash and elution solvent strengths can be optimized further for your specific LC-MS platform and desired sensitivity.
  • Application to Isethionate Salt: The provided protocol is validated for extracting Palbociclib from plasma. The isethionate salt form of the drug is highly soluble and will dissociate in the biological matrix, meaning the extraction protocol targets the free base form of the drug and is directly applicable [4] [5].

References

Comprehensive Application Notes and Protocols for Palbociclib Combination Therapy in HR+/HER2- Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Palbociclib (marketed as Ibrance) is a selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has fundamentally transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. As the first CDK4/6 inhibitor approved by the FDA in 2015, palbociclib represents a cornerstone of targeted therapy for advanced and metastatic breast cancer, demonstrating significant efficacy in combination with various endocrine agents across multiple clinical settings. The drug's mechanism of action specifically targets the dysregulated cell cycle progression characteristic of HR+ breast cancer cells, providing a rational therapeutic approach that synergizes with endocrine therapy to delay disease progression and improve clinical outcomes.

The emergence of CDK4/6 inhibitors has addressed the critical challenge of endocrine resistance that frequently limits the effectiveness of hormonal therapies alone. By targeting distinct but complementary pathways in breast cancer pathogenesis, combination regimens leveraging palbociclib with endocrine agents have demonstrated substantial improvements in progression-free survival across diverse patient populations, including premenopausal, perimenopausal, and postmenopausal women. These advances have established CDK4/6 inhibition as a standard of care in both treatment-naïve patients and those with disease progression following prior endocrine therapy, positioning palbociclib-based combinations as foundational therapeutic options in contemporary oncology practice [1] [2] [3].

Clinical Efficacy Data Summary

Key Clinical Trial Outcomes

Table 1: Progression-Free Survival (PFS) Across Palbociclib Combination Regimens

Combination Therapy Patient Population Median PFS (Months) Hazard Ratio (HR) Reference Trial
Palbociclib + Tamoxifen (± goserelin) HR+/HER2- advanced BC (1st/2nd line) 24.4 vs. 11.1 (control) 0.60 (95% CI: 0.43-0.85) PATHWAY [1]
Palbociclib + Letrozole Postmenopausal HR+/HER2- advanced BC (1st line) 27.6 vs. 14.5 (control) 0.56 (95% CI: 0.46-0.69) PALOMA-2 [4]
Palbociclib + Fulvestrant HR+/HER2- advanced BC (prior endocrine therapy) 11.2 vs. 4.6 (control) 0.46 (95% CI: 0.36-0.59) PALOMA-3 [4]
Palbociclib + AI (Real-World) HR+/HER2- metastatic BC (1st line) 22.5 (pooled analysis) - Meta-analysis [4]
Palbociclib + Fulvestrant (Real-World) HR+/HER2- metastatic BC (2nd line) 11.5 (pooled analysis) - Meta-analysis [4]

Table 2: Efficacy Across Patient Subgroups in PATHWAY Trial

Subgroup Hazard Ratio for PFS Clinical Implications
Menopausal Status
Pre/perimenopausal Consistent benefit Requires addition of goserelin
Postmenopausal Consistent benefit Suitable for all endocrine partners
Treatment Line
First-line endocrine therapy HR 0.60 Strong rationale for early use
Second-line endocrine therapy HR 0.60 Maintains efficacy after progression
Disease Characteristics
Visceral metastases Benefit maintained Effective in high-risk disease
Bone-only disease Limited patients Further investigation needed
Biomarker Status
PIK3CA mutation Benefit observed Not predictive of response
ESR1 mutation Benefit observed Effective in resistant disease

The PATHWAY trial (2024) demonstrated that adding palbociclib to tamoxifen significantly improved progression-free survival compared to tamoxifen alone in women with HR+/HER2- advanced breast cancer, with a median PFS of 24.4 months versus 11.1 months (HR 0.60; 95% CI 0.43-0.85; P=0.002). This phase 3 study included 184 women randomized to receive either palbociclib-tamoxifen or placebo-tamoxifen, with pre/perimenopausal women also receiving goserelin for ovarian suppression. The consistent benefit was observed across subgroups, including both first-line and second-line endocrine therapy settings and regardless of menopausal status [1].

Real-world evidence has further corroborated the effectiveness of palbociclib combinations in broader patient populations. A 2024 systematic review and meta-analysis comparing real-world outcomes with randomized clinical trials found that first-line palbociclib plus aromatase inhibitors achieved a median PFS of 22.5 months, aligning with the pooled results from PALOMA-1 and PALOMA-2 trials (23.9 months). Interestingly, real-world overall survival data showed a potential advantage over clinical trial results (51.2 months versus 45.7 months), suggesting that palbociclib combinations may perform favorably in heterogeneous real-world populations [4].

Mechanism of Action and Signaling Pathways

Molecular Pharmacology

Palbociclib is a selective, small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that functions as a key regulator of the cell cycle transition from G1 to S phase. At the molecular level, palbociclib binds to the ATP pocket of CDK4/6 with high specificity (IC50 range: 9-15 nmol/L), exhibiting minimal activity against other kinases. In HR+ breast cancer cells, the CDK4/6-cyclin D axis is hyperactive, driving phosphorylation of the retinoblastoma (Rb) protein and promoting cell cycle progression through E2F-mediated transcription. By inhibiting this pathway, palbociclib induces G1 cell cycle arrest, suppresses DNA replication, and prevents cancer cell proliferation [3] [5].

The synergistic relationship between palbociclib and endocrine therapy arises from their complementary mechanisms targeting interdependent pathways in HR+ breast cancer. Endocrine agents (tamoxifen, aromatase inhibitors, fulvestrant) directly modulate estrogen receptor signaling, while palbociclib concurrently inhibits downstream cell cycle progression. Preclinical models have demonstrated that palbociclib enhances the antitumor activity of endocrine therapies, potentially reversing acquired resistance that frequently develops during endocrine therapy alone. This rational combination strategy effectively targets multiple vulnerable nodes in HR+ breast cancer pathogenesis, resulting in enhanced therapeutic efficacy and delayed disease progression [2] [5].

Pathway Diagram

G cluster_signaling HR+ Breast Cancer Signaling cluster_inhibition Palbociclib Action cluster_cellcycle Cell Cycle Consequences ER_signaling Estrogen Receptor Signaling Cyclin_D1_synthesis ↑ Cyclin D1 Synthesis and Activation ER_signaling->Cyclin_D1_synthesis Growth_factors Growth Factor Receptors Growth_factors->Cyclin_D1_synthesis CDK4_6_inhibition Inhibition of CDK4/6-Cyclin D Complex Cyclin_D1_synthesis->CDK4_6_inhibition Palbociclib Palbociclib (CDK4/6 Inhibitor) Palbociclib->CDK4_6_inhibition Rb_phosphorylation Reduced Rb Protein Phosphorylation CDK4_6_inhibition->Rb_phosphorylation E2F_release Impaired E2F Transcription Factor Release Rb_phosphorylation->E2F_release G1_arrest G1 Cell Cycle Arrest E2F_release->G1_arrest Senescence Cellular Senescence and Growth Inhibition G1_arrest->Senescence Endocrine_therapy Endocrine Therapy (Anti-estrogens) Endocrine_therapy->ER_signaling Inhibits

Diagram 1: Mechanism of Palbociclib in HR+ Breast Cancer. This schematic illustrates the molecular pathway through which palbociclib inhibits cell cycle progression in hormone receptor-positive breast cancer cells, and its synergistic relationship with endocrine therapy. The diagram highlights how palbociclib specifically targets the CDK4/6-cyclin D complex to prevent Rb phosphorylation and E2F-mediated cell cycle progression, resulting in G1 arrest and cellular senescence.

Combination Therapy Protocols

Palbociclib with Tamoxifen Protocol

The PATHWAY trial established a validated protocol for combining palbociclib with tamoxifen in HR+/HER2- advanced breast cancer:

  • Dosing Schedule: Palbociclib 125 mg orally once daily for 21 consecutive days followed by 7 days off, combined with tamoxifen 20 mg orally once daily continuously. For premenopausal and perimenopausal women, add goserelin 3.6 mg subcutaneously every 28 days [1].

  • Treatment Duration: Continue until disease progression or unacceptable toxicity. In the PATHWAY trial, treatment continued until radiologic progression as assessed by RECIST criteria or clinical progression.

  • Dose Modification Guidelines:

    • First dose reduction: 100 mg daily
    • Second dose reduction: 75 mg daily
    • Discontinue if toxicity persists at 75 mg dose
  • Monitoring Parameters:

    • Complete blood count (CBC) with differential prior to each cycle
    • Monthly CBC during first two cycles
    • Hepatic function tests at baseline and periodically
    • Regular assessment for signs of thromboembolism
Palbociclib with Aromatase Inhibitors Protocol

Based on the PALOMA-2 trial and real-world evidence, the following protocol is recommended for combination with aromatase inhibitors:

  • Dosing Schedule: Palbociclib 125 mg orally once daily for 21 days followed by 7 days off, combined with either letrozole 2.5 mg daily, anastrozole 1 mg daily, or exemestane 25 mg daily continuously [3] [4].

  • Administration Considerations: Palbociclib should be taken with food to enhance bioavailability and consistency. Capsule formulations demonstrate significantly reduced absorption under fasting conditions, while tablet formulations may be taken with or without food [3].

  • Supportive Medications: Antiemetics as needed for nausea, antipyretics for neutropenic fever, and growth factor support according to ASCO guidelines for grade 3/4 neutropenia.

Palbociclib with Fulvestrant Protocol

For patients with disease progression following endocrine therapy, the PALOMA-3 protocol provides guidance:

  • Dosing Schedule: Palbociclib 125 mg orally once daily for 21 days followed by 7 days off, combined with fulvestrant 500 mg intramuscularly on days 1, 15, and 29 of first cycle, then every 28 days thereafter [3] [4].

  • Premenopausal Considerations: Add ovarian suppression with goserelin 3.6 mg subcutaneously every 28 days for premenopausal women.

Safety and Tolerability Profile

Adverse Event Management

Table 3: Management of Common Adverse Events

Adverse Event Incidence (Grade 3/4) Monitoring Protocol Management Guidelines

| Neutropenia | 89.0% (palbociclib-tamoxifen) vs. 1.1% (placebo) [1] | CBC prior to each cycle; more frequently during first 2 cycles | Grade 3: Interrupt until ≤G2, resume at same dose Grade 4: Interrupt until ≤G2, resume at reduced dose Febrile neutropenia: Interrupt until resolved, resume at reduced dose | | Leukopenia | Frequent (grade not specified) | CBC with differential | Dose interruption or reduction per neutropenia guidelines | | Fatigue | Mostly grade 1/2 | Patient-reported outcome measures | Supportive care; rule out other causes; typically does not require dose modification | | Thromboembolism | Increased with tamoxifen combination | Clinical symptoms assessment | Standard anticoagulation; consider risk-benefit of continuing tamoxifen |

The PATHWAY trial safety analysis demonstrated that the combination of palbociclib with tamoxifen was generally manageable with appropriate monitoring and dose modifications. The most frequent grade 3/4 adverse event was neutropenia, occurring in 89.0% of patients receiving palbociclib-tamoxifen compared to 1.1% in the placebo-tamoxifen group. Importantly, no cases of febrile neutropenia were reported, and no deaths were attributed to adverse events in either treatment group [1].

Special Safety Considerations
  • Hepatic Impairment: No dose adjustment is necessary for mild or moderate hepatic impairment (Child-Pugh A or B). For severe hepatic impairment (Child-Pugh C), recommended starting dose is 75 mg once daily [3].

  • Renal Impairment: No dose adjustment is needed for mild, moderate, or severe renal impairment (CrCl ≥15 mL/min). However, close monitoring is advised as CDK4/6 inhibitors may cause creatinine elevation through inhibition of tubular secretion without true renal injury [6].

  • Drug Interactions: Palbociclib is primarily metabolized by CYP3A4 enzyme system. Concomitant use with strong CYP3A inhibitors should be avoided; if unavoidable, reduce palbociclib dose to 75 mg daily. Conversely, strong CYP3A inducers may decrease palbociclib exposure and should be co-administered with caution [3] [6].

Drug-Drug Interactions and Special Considerations

Clinically Significant Interactions

Table 4: Management of Critical Drug-Drug Interactions

Interacting Drug Class Mechanism Clinical Impact Management Recommendations
Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) Increased palbociclib exposure ↑ risk of toxicity Avoid concomitant use; if unavoidable, reduce palbociclib to 75 mg/day
Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine) Decreased palbociclib exposure ↓ efficacy potential Avoid concomitant use; consider alternative agents
Proton Pump Inhibitors (e.g., lansoprazole, omeprazole) Reduced solubility in elevated gastric pH Significant reduction in PFS (14.0 vs 37.9 months) [7] Separate administration times; use H2-receptor antagonists instead; monitor efficacy closely
CYP3A4 Substrates Competition for metabolism Variable effects on both drugs Monitor for substrate-specific toxicity; adjust doses as needed

A retrospective observational study specifically examined the clinical impact of proton pump inhibitor coadministration with palbociclib, demonstrating a dramatic reduction in progression-free survival (14.0 months versus 37.9 months, P < 0.0001). Multivariate analysis confirmed concomitant PPIs as the only independent predictive factor for shorter PFS (P = 0.0002). This interaction is attributed to palbociclib's pH-dependent solubility, which decreases significantly as gastric pH rises above 4.5 [7].

Administration Considerations
  • Food Effects: Palbociclib capsules should be administered with food to ensure consistent bioavailability. Tablet formulations may be taken with or without food [3].

  • Timing Recommendations: When concomitant use of acid-reducing agents cannot be avoided, administer palbociclib with food and schedule PPI administration at different times of the day to minimize interaction [7].

  • Geriatric Considerations: No dose adjustment is required based on age alone, but comprehensive medication review is essential due to increased likelihood of comorbidities and polypharmacy in older patients [6].

Research Applications and Future Directions

Novel Combination Strategies

Emerging research explores innovative combination strategies to enhance palbociclib efficacy and overcome resistance:

  • AZD9496 Combination: Preclinical mathematical modeling suggests that combining palbociclib with AZD9496, an oral estrogen receptor inhibitor, may optimize tumor growth control through synchronized dosing schedules. Computational models indicate that cyclical palbociclib dosing with modulated AZD9496 administration creates synergistic effects on cell cycle arrest and apoptosis induction [8].

  • Overcoming Resistance Mechanisms: Research has identified multiple resistance pathways to CDK4/6 inhibitors, including Rb loss, CDK6 amplification, cyclin E amplification, and activation of alternative signaling pathways. Combination approaches targeting these resistance mechanisms, including CDK2 inhibition, PI3K pathway inhibition, and FGFR targeting, are under active investigation [5].

Biomarker Development

Current evidence does not support routine use of specific biomarkers for patient selection, as palbociclib efficacy has been demonstrated across various molecular subgroups:

  • PIK3CA Mutations: Present in approximately 30% of patients in the PATHWAY trial, with maintained benefit from palbociclib combination therapy [1].

  • ESR1 Mutations: Detected in 9.7-13.2% of patients, with no diminution of treatment effect observed [1].

  • BRCA1/2 Status: No interaction with palbociclib efficacy has been identified [1].

Ongoing research focuses on identifying predictive biomarkers for response and resistance, including comprehensive genomic profiling, Rb protein expression assessment, and gene expression signatures related to cell cycle regulation [5].

Conclusion

Palbociclib in combination with endocrine agents represents a validated and effective treatment strategy for HR+/HER2- advanced and metastatic breast cancer across diverse patient populations. The documented efficacy in combination with tamoxifen, aromatase inhibitors, and fulvestrant provides clinicians with multiple evidence-based options tailored to individual patient characteristics and prior treatment history. The manageable safety profile, with neutropenia as the primary dose-limiting toxicity, supports continued treatment with appropriate monitoring and dose modifications.

Future research directions should focus on optimizing combination sequences, addressing drug-drug interactions in clinical practice, developing predictive biomarkers for patient selection, and exploring novel therapeutic combinations to overcome resistance mechanisms. The integration of real-world evidence with clinical trial data continues to validate the effectiveness of palbociclib-based regimens in broader patient populations, reinforcing their established role in contemporary breast cancer management.

References

Palbociclib Isethionate dosing schedule 3 weeks on 1 week off

Author: Smolecule Technical Support Team. Date: February 2026

Standard and Alternative Dosing Schedules

The table below summarizes the key dosing schedules for palbociclib isethionate in the treatment of HR+/HER2- metastatic breast cancer.

Dosing Schedule Cycle Structure Reported G3+ Neutropenia (Cycle 1) Reported G3+ Neutropenia (All Cycles) Clinical Benefit Rate (CBR) Median Progression-Free Survival (PFS)
Standard (3/1 schedule) [1] [2] 3 weeks on, 1 week off ~45% (historical control) [1] Up to 66% [3] Not detailed here Not detailed here
Alternative (5/2 schedule) [1] [3] 5 days on, 2 days off, every week 21.3% (no G4 reported) [1] 40.7% (38.9% G3, 1.8% G4) [1] 80.4% [1] 19.75 months (overall population) [1]
Alternative (3/2 schedule) [2] 3 weeks on, 2 weeks off Not specifically reported Not specifically reported 100% [2] Treatment duration: 1,253.0 days [2]
Alternative (2/2 schedule) [2] 2 weeks on, 2 weeks off Not specifically reported Not specifically reported 72.2% [2] Treatment duration: 923.0 days [2]

Mechanism of Action and Rationale for Alternative Dosing

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases, when complexed with cyclin D, play a critical role in driving cell cycle progression from the G1 to the S phase by phosphorylating the retinoblastoma protein (pRb). Phosphorylation of pRb releases E2F transcription factors, which then activate genes necessary for DNA synthesis. By inhibiting CDK4/6, palbociclib induces G1 phase arrest and suppresses cellular proliferation [4].

The rationale for exploring alternative schedules is twofold:

  • Improved Tolerability: Neutropenia is the most frequent adverse event with the standard schedule, often leading to dose reductions (over a third of patients) and discontinuations [1]. The 5/2 schedule allows for more frequent bone marrow recovery periods, potentially reducing the incidence of high-grade neutropenia [5].
  • Sustained Target Inhibition: With a half-life of approximately 27 hours, a week-long break in the standard schedule may allow recovery of Rb phosphorylation and cancer cell proliferation during the off-week. More continuous dosing, as in the 5/2 schedule, could provide more consistent target inhibition [1] [5].

The following diagram illustrates the drug's mechanism and the rationale for the alternative schedule:

G MitogenicSignals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex MitogenicSignals->CyclinD_CDK46 pRb pRb (unphosphorylated) CyclinD_CDK46->pRb  Phosphorylation pRb_P pRb (phosphorylated) pRb->pRb_P E2F E2F Transcription Factors pRb_P->E2F  Releases CellCycle G1 to S Phase Transition E2F->CellCycle Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits StandardSchedule Standard 3/1 Schedule Rationale1 Risk of prolonged bone marrow suppression and neutropenia StandardSchedule->Rationale1 Rationale2 Potential for tumor cell recovery during 7-day break StandardSchedule->Rationale2 AltSchedule Alternative 5/2 Schedule Benefit1 More frequent bone marrow recovery AltSchedule->Benefit1 Benefit2 More continuous target inhibition AltSchedule->Benefit2

Detailed Experimental Protocol for 5/2 Schedule

The following protocol is based on the phase II trial (NCT03007979) investigating the 5-days-on/2-days-off schedule [1] [5].

Objectives
  • Primary: To determine the incidence of grade 3 or higher neutropenia (G3+ ANC) during the first cycle (29 days) of treatment.
  • Secondary: To assess the incidence of all adverse events, progression-free survival (PFS), objective response rate (ORR), clinical benefit rate (CBR), and relative dose intensity (RDI).
Patient Population
  • Inclusion Criteria: Adults with HR+/HER2- metastatic breast cancer. Eligible as first- or second-line treatment. Pre- or post-menopausal women are eligible; premenopausal women must also receive goserelin [1] [3] [5].
  • Exclusion Criteria: Prior treatment with CDK4/6 inhibitors for metastatic disease. More than one prior line of chemotherapy for metastatic disease.
Dosage and Administration
  • Palbociclib: 125 mg orally once daily, taken with food, for 5 consecutive days followed by 2 days off, repeated weekly. Each cycle is 28 days [1] [5].
  • Endocrine Therapy Partner:
    • Letrozole: 2.5 mg orally once daily, continuously.
    • Fulvestrant: 500 mg intramuscularly on days 1, 15, 29 of the first cycle, and then every 4 weeks thereafter (as per standard dosing).
  • Goserelin (for premenopausal women): 3.6 mg subcutaneously every 28 days [1] [3].
Safety and Efficacy Monitoring Schedule

The workflow for patient monitoring and endpoint assessment in a clinical trial setting is outlined below.

G cluster_C1D1 C1D1 Assessments cluster_C1D15 C1D15 Assessments cluster_EachCycle Per Cycle (e.g., C2D1, C3D1) cluster_EOT EOT Assessments Screening Screening & Enrollment C1D1 Cycle 1 Day 1 (C1D1) Screening->C1D1 C1D15 Cycle 1 Day 15 (C1D15) C1D1->C1D15 C1D1_BaseImaging Baseline Tumor Imaging (CT/MRI) C1D1_Bloods CBC with differential, CMP C1D1_sTK1 Research: sTK1 blood draw (optional) PrimaryEP Primary Endpoint: G3+ ANC in C1D1-29 C1D1->PrimaryEP EachCycle Each Subsequent Cycle C1D15->EachCycle C1D15_Bloods CBC with differential, CMP C1D15_sTK1 Research: sTK1 blood draw (optional) C1D15->PrimaryEP EOT End of Treatment EachCycle->EOT Cycle_Bloods CBC with differential, CMP Cycle_sTK1 Research: sTK1 (C2D1, etc.) Cycle_Imaging Tumor Imaging (every 2-3 cycles) EOT_Imaging Final Tumor Imaging EOT_Safety Final Safety Assessment

Biomarker Analysis Protocol (sTK1)

Serum Thymidine Kinase 1 (sTK1) activity can be used as a pharmacodynamic biomarker [1].

  • Sample Collection: Collect blood samples at baseline (C1D1), day 15 of cycle 1 (C1D15), and day 1 of subsequent cycles (e.g., C2D1).
  • Processing: Centrifuge blood samples at 3000 rpm for 10 minutes to separate serum. Aliquot and store serum at -80°C until analysis.
  • Analysis: Measure sTK1 activity using a commercially available immunoassay (e.g., DiviTum assay) according to the manufacturer's instructions.
  • Data Interpretation: A significant decrease in sTK1 activity from baseline to C1D15 indicates effective CDK4/6 target inhibition. A subsequent rise in sTK1 levels may predict clinical progression, with a median lead time of about 60 days [1].

Discussion and Conclusion

The investigation of alternative dosing schedules for palbociclib represents a significant effort in optimizing the risk-benefit profile of this targeted therapy.

  • Efficacy Preservation: The 5/2 schedule demonstrated a clinical benefit rate of 80.4% and a median PFS of 19.75 months in a population including endocrine-resistant patients, which is comparable to historical data from the standard schedule [1]. The high CBR and PFS observed with the 3/2 and 2/2 schedules also suggest maintained efficacy despite dose reductions [2].
  • Biomarker Utility: sTK1 has emerged as a promising tool for monitoring response and predicting progression, potentially allowing for more personalized treatment management [1].
  • Future Directions: Ongoing research, like the CDK Study (NCT06377852), is exploring alternative strategies such as dose titration in older adults to maximize treatment tolerance and duration [6]. Prospective, randomized trials are needed to definitively establish the non-inferiority or superiority of these alternative schedules.

References

Comprehensive Application Notes and Protocols: Palbociclib Isethionate Cell Cycle Arrest Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CDK4/6 Inhibition and Cell Cycle Arrest

Palbociclib Isethionate (PD-0332991) is an orally active, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) with low nanomolar potency (IC₅₀: 11 nM for CDK4/cyclin D1, 16 nM for CDK6/cyclin D2). As a research tool and therapeutic agent, it specifically targets the CDK4/6-RB-E2F pathway, inducing reversible G0/G1 cell cycle arrest in proliferating cells. The compound demonstrates anti-proliferative effects across various cancer cell lines, including renal cell carcinoma (IC₅₀: 25–700 nM), and has received FDA approval in combination with letrozole for estrogen receptor-positive advanced breast cancer. Understanding its mechanism and implementing robust cell cycle arrest assays is essential for cancer biology research, drug development, and personalized medicine approaches. [1]

The biological rationale for CDK4/6 inhibition stems from the central role these kinases play in cell cycle progression. CDK4 and CDK6, when complexed with D-type cyclins, phosphorylate the retinoblastoma (RB) protein, promoting G1 to S phase transition through E2F transcription factor release. Dysregulation of this pathway is implicated in various cancers, making selective inhibition a viable therapeutic strategy. Palbociclib's well-characterized selectivity profile makes it a preferred compound for dissecting cell cycle dependencies in both traditional 2D cultures and advanced 3D models like patient-derived organoids and assembloids. [1]

Mechanism of Action

Molecular Pathway

At the molecular level, this compound directly inhibits CDK4 and CDK6, blocking their kinase activity and preventing RB phosphorylation. This maintains RB in its hypophosphorylated, growth-suppressive form, subsequently blocking E2F transcription factors essential for S-phase entry and DNA replication. Recent research has revealed that CDK4/6 inhibition initiates a multi-step molecular response beginning with nuclear translocation of hypophosphorylated RB mediated by importin α/β, which is essential for initiating G1 arrest. This explains the poor response in RB-negative or mutated patients and models. At later stages during therapy, increased expression of the MiT/TFE protein family leads to lysosomal biogenesis essential for maintaining this response. Ultimately, cancer cells either undergo senescence and apoptosis or develop resistance mechanisms following CDK4/6 inhibition. [2] [1]

Key Molecular Effects

Table: Key Molecular Effects of this compound

Molecular Target Effect Downstream Consequence
CDK4/Cyclin D1 Complex Inhibition (IC₅₀ = 11 nM) Blockade of RB phosphorylation
CDK6/Cyclin D2 Complex Inhibition (IC₅₀ = 16 nM) Blockade of RB phosphorylation
RB Protein Maintained in hypophosphorylated state Cell cycle arrest at G1/S checkpoint
E2F Transcription Factors Transcriptional activity suppressed Reduced expression of S-phase genes
Importin α/β (KPNA/B) Activation and nuclear translocation of RB Enhanced G1 arrest

The cellular outcomes of Palbociclib treatment include induction of G0/G1 cell cycle arrest (reversible upon drug washout), downregulation of E2F-controlled proliferation genes, and initiation of late-stage apoptosis in sensitive cancer cell populations. This mechanism is distinct from cytotoxic agents, as Palbociclib targets cell cycle regulatory proteins with minimal off-target effects at effective concentrations. The subcellular localization of RB proves critical to this process, with recent findings demonstrating that CDK4/6 inhibition regulates both proteolysis of cytoplasmic RB and nuclear translocation of hypophosphorylated RB, both essential for efficient therapy response. [2] [1]

Experimental Design and Planning

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for successful Palbociclib cell cycle arrest assays. The RB status must be confirmed prior to experimentation, as effectiveness is significantly reduced in cells with RB pathway loss or mutation. Multiple studies have demonstrated efficacy in breast cancer (MCF-7, MDA-MB-231), bladder cancer (T24, RT112), melanoma (LIWE, HV18MK), and AML (HL-60, KG-1) cell lines. For example, research shows T24 bladder cancer cells respond with distinct transcriptomic changes over a 48-hour treatment course, while HL-60 AML cells demonstrate dose-dependent differentiation when combined with ATRA. [2] [3] [4]

Cell culture conditions vary by cell line but generally recommend maintenance in appropriate media supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere. For treatment, some protocols utilize serum-reduced conditions (2% FBS) to minimize analytical interference from proliferation stimulation. Cells should be cultured for a maximum of 50 passages to maintain genetic stability, and regular mycoplasma testing is essential. For primary cells like human melanoma cells or fibroblasts, specific isolation and culture protocols must be followed, as detailed in relevant literature. [4]

Palbociclib Preparation and Treatment Conditions

This compound (molecular weight: 573.7 g/mol) should be prepared as stock solutions in DMSO or aqua bidest at concentrations ≥28.7 mg/mL and stored at -80°C. Aliquots should be thawed freshly prior to each experiment. The solubility characteristics include ≥28.7 mg/mL in DMSO, ≥26.8 mg/mL in water, and negligible solubility in ethanol at 25°C. Working solutions should be freshly prepared to prevent hydrolytic degradation. [1] [4]

Table: Palbociclib Treatment Parameters for Cell Cycle Arrest Assays

Parameter Recommended Conditions Notes
Working Concentration 10 nM - 1 μM Dose-dependent effects should be established initially
Treatment Duration 24-72 hours 48 hours commonly used for initial arrest studies
Serum Conditions 2-10% FBS Serum reduction may enhance G1 arrest detection
Cell Density 50-80% confluence at harvest Avoid overconfluence which can trigger contact inhibition
Control Treatments DMSO vehicle control Final DMSO concentration ≤1% (v/v)
Combination Studies With endocrine therapy, differentiation agents Enhanced effects seen with ATRA in AML models

Experimental controls must include vehicle controls (DMSO at same concentration as treated cells), as well as untreated controls. Previous studies have verified that DMSO concentrations ≤1% do not significantly affect cell death or cell cycle progression. For combination studies, Palbociclib has shown synergistic effects with all-trans retinoic acid (ATRA) in non-APL acute myeloid leukemia models and with androgen receptor inhibitors in prostate cancer models. [3] [5] [4]

Flow Cytometry Protocol for Cell Cycle Analysis

Cell Harvesting and Fixation

The following protocol details the propidium iodide (PI) staining method for DNA content analysis, adapted from established methodologies with modifications from recent publications. [6] [7] [4]

  • Harvest cells using appropriate methods (trypsinization for adherent cells) and wash in PBS. Centrifuge gently at 300× g for 5 minutes at room temperature and aspirate supernatant. Cells should be kept as concentrated as possible to ensure optimal sample stream and lower coefficients of variation (CV). [6] [7]
  • Fix cells in cold 70% ethanol added drop-wise to the pellet while vortexing to ensure fixation of all cells and minimize clumping. Note: 70% ethanol should be prepared with distilled water (70 parts absolute ethanol to 30 parts distilled water), not PBS, as this causes protein precipitation. Fix for 30 minutes at 4°C. Fixed cells can be stored in ethanol for several weeks at 4°C for future analysis. [7]
  • Wash cells twice in PBS by centrifugation at 850× g, being careful to avoid cell loss when discarding supernatant, especially after spinning out of ethanol. [7]
Staining and Data Acquisition
  • Treat cells with ribonuclease to ensure only DNA, not RNA, is stained. Add 50 μL of a 100 μg/mL stock of RNase and incubate. Without RNase treatment, PI will bind to both DNA and RNA, resulting in inaccurate DNA quantification and higher background. [7]
  • Add propidium iodide staining solution (200 μL from 50 μg/mL stock solution) and incubate for 10 minutes on ice in the dark. PI is a membrane-impermeant dye that intercalates with double-stranded DNA and requires cell fixation or permeabilization for nuclear access. [6] [7]
  • Analyze by flow cytometry using instruments such as BD FACS Canto II or Cytoflex. Measure forward scatter (FS) and side scatter (SS) to identify single cells. Use pulse processing (pulse area vs. pulse width or pulse area vs. pulse height) to exclude cell doublets from analysis. PI has a maximum emission of 605 nm and can be measured with a suitable bandpass filter. Collect data for at least 10,000 cells per sample. [6] [7] [4]

Data Analysis and Interpretation

Cell Cycle Distribution Quantification

Flow cytometry data analysis requires careful gating strategies to generate accurate cell cycle distributions. The following steps are recommended:

  • Gate on single cell population using pulse width versus pulse area to exclude cell doublets and aggregates. Apply this gate to the scatter plot to remove obvious debris. Combine the gates and apply to the PI histogram plot for final analysis. [7]
  • Quantify percentage of cells in each cell cycle phase using either markers set within the analysis program or algorithms that fit Gaussian curves to each phase. Software such as ModFit LT, FCS Express, or FlowJo can be used for this purpose. The DNA content of cells determines phase assignment: G0/G1 cells have 2N DNA, G2/M cells have 4N DNA, and S-phase cells have intermediate DNA content. [6] [7]
  • Expected outcomes: Palbociclib treatment should produce a significant increase in G0/G1 population with corresponding decreases in S and G2/M populations. For example, studies in breast cancer and melanoma cells show clear G0/G1 arrest following Palbociclib treatment, with additive effects when combined with irradiation. [4]
Additional Assay Endpoints

Beyond basic cell cycle analysis, several complementary assays provide valuable additional information:

  • Senescence assessment: Use C12-FDG staining or senescence-associated beta-galactosidase (SA-βgal) staining. Studies demonstrate that Palbociclib induces senescence in breast cancer, melanoma, and healthy fibroblasts, with positive staining appearing in 22-45% of cells after extended treatment. [2] [4]
  • Apoptosis detection: Employ Annexin V/7-AAD staining to quantify apoptotic and necrotic populations. Research indicates that Palbociclib alone induces only slight increases in cell death, which is not significantly enhanced by additional radiotherapy. [4]
  • Colony formation assays: Assess long-term growth arrest following drug removal. Studies show heterogeneous response, with some cellular clones persisting and forming colonies similar to controls after Palbociclib treatment. [2]
  • Differentiation markers: For combination studies with differentiation agents like ATRA, monitor surface markers such as CD11b and CD14 in AML models. Research demonstrates dose-dependent increases in CD11b expression with Palbociclib treatment, enhanced by ATRA combination. [3]

Troubleshooting and Optimization

Common challenges in Palbociclib cell cycle arrest assays include poor arrest induction, high coefficients of variation (CV) in DNA histograms, and inconsistent results between experiments:

  • Poor arrest induction: Verify RB status of cell lines, as effectiveness is significantly reduced in RB-deficient cells. Confirm drug activity and stability by checking batch quality and preparation method. Ensure appropriate cell proliferation status, as Palbociclib is not cytotoxic in non-dividing cells. [1]
  • High CV in DNA histograms: Optimize fixation technique by adding ethanol drop-wise while vortexing. Ensure adequate RNase treatment to remove RNA background. Use concentration cell suspensions and appropriate sample pressure to maintain narrow core sample stream. Test different permeabilization methods if using aldehyde fixation. [7]
  • Inconsistent results between experiments: Standardize cell culture conditions, particularly passage number and confluence at treatment initiation. Use consistent serum batches and quality control procedures. Maintain precise timing for drug exposure and harvesting. Include internal controls in each experiment. [7] [4]

Advanced considerations for assay development include recognizing that drug resistance can arise via upregulation of alternative cyclins/CDKs or bypass of the RB-E2F checkpoint. Additionally, recent research suggests that sequential combination treatments with Palbociclib administered first followed by other targeted agents may result in different cell cycle effects than concomitant combinations, presumably because each inhibitor has a unique mechanism in modulating the cell cycle in cancer cells. [5] [1]

Visualization of Pathways and Workflows

Palbociclib Mechanism of Action Pathway

G Palbociclib Mechanism of Action (Width: 760px) Palbociclib Palbociclib CDK46 CDK4/6-Cyclin D Complex Palbociclib->CDK46 Inhibits HypoRB Hypophosphorylated RB Palbociclib->HypoRB Increases pRB RB Phosphorylation CDK46->pRB Promotes E2F E2F Transcription Factors pRB->E2F Releases HypoRB->E2F Sequesters Arrest G0/G1 Cell Cycle Arrest HypoRB->Arrest Induces CellCycle G1-S Phase Transition E2F->CellCycle Activates

Cell Cycle Assay Workflow

G Cell Cycle Arrest Assay Workflow (Width: 760px) CellCulture Cell Culture & Seeding PalboTreatment Palbociclib Treatment (10 nM - 1 μM, 24-72 h) CellCulture->PalboTreatment Harvest Cell Harvest (Trypsinization) PalboTreatment->Harvest Fixation Fixation (Cold 70% Ethanol) Harvest->Fixation Staining Staining (PI + RNase) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Interpretation Data Interpretation Analysis->Interpretation

Conclusion

This compound serves as a potent and selective research tool for investigating CDK4/6-RB-E2F pathway biology and cell cycle regulation. The protocols outlined herein provide comprehensive guidance for robust detection and quantification of G0/G1 cell cycle arrest across diverse cellular models. Implementation of these methods with appropriate controls and validation steps will generate reliable, reproducible data for both basic research and drug development applications.

The versatility of Palbociclib extends beyond monotherapy studies, with emerging evidence supporting its utility in combination regimens with targeted agents, differentiation therapies, and conventional treatments. As advanced cell culture models like patient-derived assembloids and organoids become standard in translational research, integration of these well-established cell cycle arrest assays will enable more accurate modeling of drug responses and resistance mechanisms, ultimately advancing personalized cancer medicine. [3] [5] [1]

References

Palbociclib Isethionate in vivo xenograft study protocols

Author: Smolecule Technical Support Team. Date: February 2026

Palbociclib Isethionate: Mechanism and Application

This compound (PD 0332991 isethionate) is an orally active, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is to induce G1 phase cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein [1] [2]. This action is most effective in Rb-positive (Rb+) tumors, making Rb protein expression a crucial predictive biomarker for treatment response [3] [4].

The following diagram illustrates the core mechanism of Palbociclib and the resultant cell cycle arrest.

G Mitogenic_Signal Mitogenic Signal CyclinD Cyclin D Mitogenic_Signal->CyclinD CDK4_6 CDK4/6 Mitogenic_Signal->CDK4_6 Active_Complex Active CDK4/6- Cyclin D Complex CyclinD->Active_Complex CDK4_6->Active_Complex pRb Rb Protein (pRb) Active_Complex->pRb Phosphorylates G1_Arrest G1 Cell Cycle Arrest Active_Complex->G1_Arrest ppRb Hyperphosphorylated pRb pRb->ppRb E2F_Release E2F Transcription Factor Release ppRb->E2F_Release S_Phase S-Phase Entry & DNA Replication E2F_Release->S_Phase Palbociclib This compound Palbociclib->Active_Complex Inhibits

Summary of In Vivo Xenograft Studies

The table below consolidates quantitative data and key experimental conditions from various published xenograft studies.

Cancer Model Xenograft Type Palbociclib Dose & Route Dosing Schedule Key Findings / Response Source Context

| Colorectal Cancer (HCT116 cells) | Cell Line-Derived | Not Specified / Oral | Daily for 23 days | Synergistic tumor growth reduction when combined with Telaglenastat (glutaminase inhibitor). | [5] | | Medulloblastoma (Patient-Derived) | Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | Rapid tumor regression; significant survival advantage in MYC-amplified models. | [6] | | Chordoma (Patient-Derived) | Patient-Derived Xenograft (PDX) | 75 mg/kg / Oral | Once daily, 5 days/week | Significant tumor response in CDKN2A/2B-deleted model. | [4] | | Triple-Negative Breast Cancer (TNBC) (SUM159PT cells) | Cell Line-Derived | 30 mg/kg / Intraperitoneal | Once daily, 5 days/week for 23 days | Effective reduction of tumor size in Rb+ model. | [3] | | Breast Cancer (T47D cells) | Cell Line-Derived | Not Specified / In vivo | Not Specified | Synergistic anti-tumor effects when combined with Melatonin. | [7] |

Detailed Experimental Protocol

Based on the studies, here is a generalized and detailed protocol for conducting an in vivo xenograft efficacy study with this compound.

1. Animal and Housing Conditions

  • Strain: Use immunocompromised mice such as athymic nude mice or NOD.Cg-Prkdcscid Il2rgtm1Wjl /SzJ (NSG) mice [6] [3].
  • Housing: Maintain under specific pathogen-free conditions with a 12-hour light/dark cycle, providing food and water ad libitum.
  • Ethics: All procedures must be approved by the institutional animal care and use committee.

2. Xenograft Establishment

  • Cell-Derived Xenografts: Resuspend cultured cancer cells (e.g., 2.5–5 million cells) in a 1:1 mixture of serum-free medium and Matrigel. Inject subcutaneously into the flank of mice [6].
  • Patient-Derived Xenografts (PDX): Implant tumor fragments subcutaneously into mice. Passage tumors in mice to expand the stock [4].

3. Treatment Initiation and Dosing

  • Group Allocation: Randomize mice into control and treatment groups when tumors become palpable (e.g., ~100-150 mm³).
  • Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.5% Tween 80 in water [4].
  • Dosage: Administer orally at a dose of 75 mg/kg [4]. Alternative doses reported include 30 mg/kg via intraperitoneal injection [3].
  • Schedule: Administer once daily, for five consecutive days followed by two days off (a 5 days on/2 days off schedule), for a study duration of 3-4 weeks [4] [3].

4. Efficacy and Toxicity Monitoring

  • Tumor Volume: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: (Length × Width²) / 2.
  • Body Weight: Record animal body weight at least twice weekly as an indicator of overall health and drug toxicity.
  • Endpoint: Conduct the study for a predefined period (e.g., 23-30 days) or until the average tumor volume in the control group reaches the institutional ethical limit.

Research Applications and Combination Strategies

Research indicates that Palbociclib is not only effective as a monotherapy but also shows strong potential in combination regimens, which can help overcome resistance.

  • Overcoming Resistance with Metabolic Inhibitors: Colorectal cancer cells exposed to Palbociclib upregulated glutaminolysis. Combining it with the glutaminase inhibitor Telaglenastat (CB-839) showed a strong synergistic effect, preventing acquired resistance [5].
  • Synergy with Other Pathways in Breast Cancer:
    • Combining Palbociclib with Melatonin enhanced G1 arrest and anti-tumor efficacy in hormone receptor-positive breast cancer models by downregulating Cyclin D1 expression [7].
    • Depletion or inhibition of GPX4 (a key inhibitor of ferroptosis) was shown to significantly sensitize both ER+ and triple-negative breast cancer (TNBC) models to Palbociclib [8].
  • Biomarker-Driven Efficacy: The presence of specific biomarkers can predict response to therapy.
    • CDKN2A/2B deletion in chordomas was associated with a significant tumor response to Palbociclib [4].
    • Activation of the IL-6/STAT3 axis has been identified as a biomarker of resistance in breast cancer, and combining Palbociclib with the STAT3 inhibitor TTI-101 is a promising strategy to overcome this [9].
    • In Triple-Negative Breast Cancer (TNBC), TGFβ3 has been identified as an actionable biomarker that potentiates the anti-tumor effects of Palbociclib [3].

Critical Considerations for Your Study

  • Confirm Rb Status: Always verify the Rb protein expression status of your tumor model before initiating studies, as Rb deficiency is a primary mechanism of intrinsic resistance [3].
  • Monitor Toxicity: The most common toxicities reported in models are hematological, such as neutropenia. Regular monitoring of animal health is essential [7].
  • Vehicle Consistency: Use the recommended vehicle consistently, as formulation can impact drug absorption and bioavailability.

References

Palbociclib Isethionate high-throughput drug screening methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palbociclib and High-Throughput Screening

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 11 nM and 16 nM, respectively [1] [2] [3]. It induces G1 phase cell cycle arrest by inhibiting RB protein phosphorylation [1] [3]. While effective in breast cancer, Palbociclib shows limited efficacy as a monotherapy in other cancers like HPVneg HNSCC [4] [5]. High-throughput combination screening can systematically identify agents that overcome this limited efficacy and inherent or acquired resistance [4] [5] [6].

Key Findings from High-Throughput Screening

A high-throughput screen of 162 FDA-approved and investigational agents combined with Palbociclib in HPVneg HNSCC cell lines identified several synergistic combinations [4] [5]. The most promising findings are summarized below.

Table 1: Promising Synergistic Combinations with Palbociclib Identified from Screening

Drug Combination Category Example Agent(s) Key Findings & Synergy Mechanism Efficacy in Model Systems
PI3K Pathway Inhibitors Alpelisib (PI3Kα inhibitor) [4] [5] Most potent synergy; counters Palbociclib-induced RRM2-dependent EMT; efficacy linked to tumor's PIK3CA genetic alterations [4] [5]. Strong synergistic effect in PDX models with PIK3CA amplification [4] [5].
EGFR Inhibitors Cetuximab [4] [5] Shows significant synergy; also attenuates Palbociclib-induced RRM2-dependent EMT [4] [5]. Conflicting results in clinical trials (NCT02499120, etc.) [5].
MEK Pathway Inhibitors MEK inhibitors [4] Significant synergistic effects observed in initial screening [4]. Not specified in the search results.
Metabolic Inhibitors Telaglenastat (Glutaminase inhibitor) [6] Counters acquired resistance to Palbociclib; targets metabolic reprogramming (upregulated glutaminolysis) in persistent cancer cells [6]. Prevents acquired resistance; strong synergistic effect on tumor growth in colorectal cancer models in vivo [6].

Detailed Experimental Protocols

This protocol is adapted from the 2022 BMC Medicine study [4] [5].

High-Throughput Combination Screening
  • Objective: To map the drug-drug interaction landscape between Palbociclib and a library of 162 compounds.
  • Cell Lines: Use a panel of molecularly defined HPVneg HNSCC cell lines (e.g., CAL27, HN6, FADU, SCC9). Culture cells according to standard protocols [4] [5].
  • Compound Library: A collection of 162 FDA-approved and investigational oncology drugs from a commercial supplier (e.g., Selleckchem) [4] [5].
  • Screening Procedure:
    • Cell Seeding: Seed cells in 96-well or 384-well tissue culture-treated plates at densities of 3,000–6,000 cells/well (96-well) or 800–2,000 cells/well (384-well) [4] [5].
    • Drug Treatment: After cell attachment, treat with Palbociclib and library compounds in a matrix format.
      • For a 6x6 matrix, use a 5-point concentration range for each drug (e.g., 20 μM to 0.032 μM) with constant dilution factors [4] [5].
      • For a 10x10 matrix, use a 9-point concentration range (e.g., 20 μM to 0.003 μM) with constant dilution factors [4] [5].
    • Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂ [4] [5].
    • Viability Assessment: Add Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2–4 hours and measure the optical density (OD) at 450 nm using a plate reader [4] [5].
  • Quality Control: Include a positive control for cytotoxicity. Ensure plates pass quality control with a Z-factor greater than 0.6 [4] [5].

The high-throughput screening workflow and key steps are illustrated below.

Start Start High-Throughput Screening Seed Seed HPVneg HNSCC Cells in 384-well Plates Start->Seed Treat Treat with Palbociclib and 162-Drug Library in Matrix Format Seed->Treat Incubate Incubate for 72 Hours Treat->Incubate Assay Add CCK-8 Reagent and Measure Viability Incubate->Assay Analyze Analyze Data with Bliss or HSA Model Assay->Analyze Validate Validate Top Hits in Secondary Assays Analyze->Validate

Validation of Synergistic Combinations
  • Objective: To validate the efficacy and synergy of top candidate combinations from the primary screen in a broader panel of cell lines and in vivo models.
  • In Vitro Validation - Cell Viability Assay:
    • Seed a broader panel of relevant cancer cell lines in 96-well plates.
    • Treat with Palbociclib and the candidate drug both alone and in combination across a range of concentrations.
    • Incubate for 72 hours and measure cell viability using CCK-8 or similar assays.
    • Data Analysis: Process data and calculate the Combination Index (CI) using software like CalcuSyn, which implements the Chou-Talalay method. A CI < 1 indicates synergy [5].
  • In Vivo Validation - Patient-Derived Xenograft (PDX) Models:
    • Use PDX models with distinct genetic backgrounds (e.g., with/without PIK3CA alterations) [4] [5].
    • Administer Palbociclib and the combination drug (e.g., Alpelisib) alone and in combination to tumor-bearing mice.
    • Monitor tumor growth over time to assess synergistic antitumor activity [4] [5].

Data Analysis and Interpretation

  • Synergy Scoring: The screening data can be analyzed using models like Bliss independence or the ExcessHSA score to quantify drug interactions. A positive ExcessHSA score or a Bliss score > 0 indicates synergy [4] [5].
  • Mechanistic Studies: For validated combinations, conduct transcriptional profiling (RNA-seq) and western blotting to explore mechanisms of synergy, such as attenuation of Palbociclib-induced EMT [4] [5].

Key Considerations for Protocol Implementation

  • Biomarker-Driven Selection: The synergy of Palbociclib with Alpelisib is strongly associated with PIK3CA alterations [4] [5]. Using genetically defined models increases the translational potential of the results.
  • Beyond Cell Viability: High-throughput screening primarily uses viability as an endpoint. Secondary assays should evaluate cell cycle arrest (e.g., via flow cytometry) and apoptosis to understand the phenotypic outcomes of the combination [1] [3].
  • Addressing Resistance: Incorporating longer-term treatment can help identify drugs, like the glutaminase inhibitor Telaglenastat, that counter adaptive resistance mechanisms [6].

Conclusion

High-throughput combination screening is a robust strategy for expanding the therapeutic utility of Palbociclib. The protocol outlined here successfully identified the Palbociclib-Alpelisib combination as a particularly promising strategy for HPVneg HNSCC with PIK3CA alterations, providing a strong rationale for clinical translation [4] [7] [5]. This approach can be adapted to other cancer types to discover new, rational combinations for CDK4/6 inhibition.


References

Managing Palbociclib-induced neutropenia guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics and Incidence

The table below summarizes the incidence of neutropenia observed in key clinical trials of Palbociclib.

Trial / Study Patient Population & Regimen All-Grade Neutropenia Grade 3/4 Neutropenia Febrile Neutropenia (FN)
PALOMA-2 [1] [2] Postmenopausal women with HR+/HER2- ABC. Palbociclib + Letrozole vs. Placebo + Letrozole. 80% 66% 1.8% in treatment group [3]
PALOMA-3 [1] [4] Women with HR+/HER2- ABC after endocrine therapy. Palbociclib + Fulvestrant vs. Placebo + Fulvestrant. 83% 66% 0.6% in treatment group [3]
Real-World Study (2022) [5] Retrospective chart review of 257 MBC patients. 80.2% 54.1% Not Specified
Prospective PK/PD Study (2022) [6] 58 patients with breast cancer on first-line Palbociclib. 70.7% 67.2% Not Specified
Retrospective Cohort (2024) [3] 200 patients on Palbociclib; analysis of 387 occurrences of Grade 3/4 neutropenia. Not Applicable 40% of patients had at least one occurrence 2.7% of Grade 3 occurrences; 0% of Grade 4 occurrences

A key distinction for researchers is the mechanism of Palbociclib-induced neutropenia. Unlike cytotoxic chemotherapy, which causes DNA damage and apoptosis, Palbociclib induces a reversible, cell-cycle arrest in neutrophil precursors in the bone marrow. This mechanism may explain the high incidence of neutropenia but low rate of associated febrile complications [7].

Risk Factors for Severe Neutropenia

Identifying patients at higher risk allows for proactive management. A 2022 retrospective study identified several key risk factors [5].

Risk Factor Impact on Grade 3/4 Neutropenia Risk
Baseline Myelosuppression Independent predictor of higher incidence.
Recent Antibiotic Use (within 30 days of initiation) Independent predictor of higher incidence.
Body Weight Normal-weight patients had a higher risk compared to obese patients.
Concomitant CYP3A4 Inhibitors Increased Palbociclib plasma exposure (Ctrough) by 25%, correlating with higher neutropenia risk [6].
Low Baseline Neutrophil Count Significant predictor for high-grade neutropenia in the first two cycles [6].

Clinical Management Guidelines

The following workflow and table detail the official dose modification guidelines based on the Prescribing Information and clinical studies [1] [8].

Start Start Palbociclib (125 mg) ANC_Monitoring Monitor CBC: - Prior to each cycle - Day 15 of 1st 2 cycles - As clinically indicated Start->ANC_Monitoring Decision Evaluate ANC Result ANC_Monitoring->Decision G1G2 Grade 1 or 2 Decision->G1G2 G3 Grade 3 Decision->G3 G3_Fever Grade 3 with Fever ≥38.5°C and/or Infection Decision->G3_Fever G4 Grade 4 Decision->G4 Continue Continue Current Dose G1G2->Continue Hold_Resume_Same Withhold, repeat CBC in 1 week. If recovered to ≤Grade 2, resume at same dose. G3->Hold_Resume_Same Day15_Path (If on Day 15 of 1st 2 cycles) Continue current dose. Repeat CBC on Day 22. G3->Day15_Path Alternative Path Hold_Resume Withhold dose until ANC recovers to ≤ Grade 2 Resume at next lower dose G3_Fever->Hold_Resume G4->Hold_Resume

Dose Modification Schedule

The standard dose reduction steps are: 125 mg → 100 mg → 75 mg. Discontinuation should be considered if further dose reduction below 75 mg is required [8].

CTCAE Grade Timing Dose Modification
Grade 1 or 2 Any time No dose adjustment required.
Grade 3 Day 1 of a cycle Withhold dose, repeat CBC within 1 week. When recovered to Grade ≤2, start the next cycle at the same dose.
Grade 3 Day 15 of first 2 cycles Continue current dose. Repeat CBC on Day 22. If Grade 4 on Day 22, follow Grade 4 guidelines.
Grade 3 (recurrent or prolonged) Subsequent cycles Consider dose reduction.
Grade 3 with fever ≥38.5°C and/or infection Any time Withhold until recovery to Grade ≤2. Resume at the next lower dose.
Grade 4 Any time Withhold until recovery to Grade ≤2. Resume at the next lower dose.

Additional Management Considerations:

  • Drug-Drug Interactions (DDIs): Avoid concurrent use of strong CYP3A inhibitors. If co-administration is unavoidable, reduce the Palbociclib dose to 75 mg. Strong CYP3A inducers should also be avoided [1] [6] [8].
  • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh class C), the recommended starting dose is 75 mg [8].

Neutropenia as a Pharmacodynamic Marker

For research and development professionals, it is crucial to understand that neutropenia is not merely a toxicity but also a potential biomarker for target engagement and efficacy.

A 2020 pooled analysis of two Phase II trials investigated whether early neutropenia was associated with treatment response in patients receiving single-agent Palbociclib. The study's workflow and key findings are summarized below [7].

Start Patient Cohorts: - Basket Trial (NCT01037790) - Sarcoma Trial (NCT01209598) Total N=196 Treatment Single-agent Palbociclib (125 mg, 21 days on/7 off) Start->Treatment Exposure Primary Exposure Variable: Nadir ANC during first 2 cycles (56 days) Treatment->Exposure Endpoint Primary Endpoint: Progression-Free Survival (PFS) Exposure->Endpoint Analysis Statistical Analysis: - Kaplan-Meier curves - Log-rank test - Multivariate Cox model Endpoint->Analysis Finding1 Key Finding 1: Finding2 Key Finding 2: Result1 Development of any-grade neutropenia was significantly associated with longer median PFS. Finding1->Result1 Result2 Suggests neutropenia may be a useful pharmacodynamic marker for guiding individualized dosing. Finding2->Result2

Key Results of the Analysis:

  • Any-Grade Neutropenia: Was significantly associated with longer median PFS in both the breast cancer cohort (HR 0.29, 95% CI 0.11–0.74, p = 0.010) and the non-breast cancer cohort (HR 0.57, 95% CI 0.38–0.85, p = 0.006) [7].
  • Grade 3-4 Neutropenia: Was significantly associated with prolonged PFS in the non-breast cohort, but not in the breast cohort. Multivariate analysis yielded similar results [7].
  • Conclusion: The analysis suggests that the degree of early treatment-related neutropenia may reflect the magnitude of systemic CDK4/6 inhibition and could potentially serve as a guide for individualized dosing strategies in clinical practice and trial design [7].

References

Palbociclib dose reduction from 125mg to 100mg protocol

Author: Smolecule Technical Support Team. Date: February 2026

Official Dose Modification Protocol

The table below summarizes the recommended palbociclib dose adjustment guidelines for managing adverse reactions [1] [2].

Action Step Dosage Indication and Context
Starting Dose 125 mg once daily Standard initial dose for 21 days, followed by 7 days off in a 28-day cycle [2].
First Dose Reduction 100 mg once daily Recommended for the first occurrence of severe (Grade 3/4) hematologic or non-hematologic toxicity that persists despite medical management [1] [2].
Second Dose Reduction 75 mg once daily Recommended if severe toxicity recurs at the 100 mg dose level [1] [2].
Discontinuation Permanently stop Required if further dose reduction below 75 mg is needed [2].

Key Monitoring & Management Guidelines:

  • Hematologic Monitoring: Obtain a Complete Blood Count (CBC) prior to treatment initiation, at the beginning of each cycle, on Day 15 of the first two cycles, and as clinically indicated [1] [3].
  • Specifics for Grade 3 Neutropenia:
    • On Day 1 of a cycle: Withhold therapy, monitor CBC within 1 week. Resume at the same dose upon recovery to Grade ≤2 [2].
    • On Day 15 of first two cycles: If Grade 3 occurs, continue current dose to complete the cycle and check CBC on Day 22. Consider dose reduction for prolonged or recurrent Grade 3 neutropenia [2].
  • For Grade 4 Neutropenia: Withhold until recovery to Grade ≤2, then resume at the next lower dose [2].
  • Non-Hematologic Toxicities: For severe (Grade 3 or higher) non-hematologic toxicities that persist, withhold the dose until symptoms resolve to Grade 1 or less (or Grade 2 if not a safety risk), then resume at the next lower dose [2].

Clinical Evidence for Dose Reduction

Real-world evidence and clinical trials indicate that dose modifications are common and do not negatively impact treatment efficacy. The following table summarizes key findings.

Study / Context Findings on Dose Reduction & Clinical Outcomes
Real-World Study (P-REALITY X, 2025) [4] In 1,302 patients, 40.2% had dose adjustments. These patients had significantly longer median treatment duration (27.4 vs. 21.4 months) and median Overall Survival (OS) (57.8 vs. 51.4 months). Real-world Progression-Free Survival (rwPFS) was maintained.
Real-World Study (2021) [5] 33% of 598 patients had a dose reduction. Patients with reductions had significantly longer Time to Next Treatment (TTNT) (16.9 vs. 11.4 months) and OS (29.7 vs. 21.9 months) compared to those without.
Patient-Centered Dosing Initiative [6] Advocacy and research efforts highlight that lower doses can reduce toxicity while preserving efficacy, improving quality of life and allowing patients to stay on treatment longer.

Other Critical Dose Management Scenarios

  • Concomitant Use with Strong CYP3A Inhibitors: Avoid concurrent use. If co-administration is unavoidable, reduce the palbociclib dose to 75 mg. Once the inhibitor is discontinued, increase the palbociclib dose back to the original level after 3-5 half-lives of the inhibitor [1] [2] [3].
  • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh class C), the recommended starting dose is 75 mg [2].
  • Drug-Drug Interactions: Palbociclib may increase the exposure of sensitive CYP3A substrates with a narrow therapeutic index (e.g., some antiarrhythmics), and their doses may need to be reduced [3].

Palbociclib Dose Modification Workflow

For a visual summary of the decision-making process for dose modification, refer to the following workflow.

References

Hematologic Adverse Events: Incidence & Management

Author: Smolecule Technical Support Team. Date: February 2026

Palbiciclib's most common hematologic AEs are neutropenia, leukopenia, anemia, and thrombocytopenia. The tables below summarize their incidence from key clinical trials.

Table 1: Incidence of Common Hematologic Adverse Events in Clinical Trials

Adverse Event PALOMA-2 (with Letrozole) [1] [2] PALOMA-3 (with Fulvestrant) [1] [2]
Neutropenia (Any Grade) 80% 83%
Neutropenia (Grade ≥3) 66% 66%
Leukopenia (Any Grade) 39% 53%
Leukopenia (Grade ≥3) 25% 31%
Anemia (Any Grade) 24% 30%
Thrombocytopenia (Any Grade) 16% 23%

Table 2: Laboratory Abnormalities in Clinical Trials

Lab Abnormality PALOMA-2 (with Letrozole) [1] PALOMA-3 (with Fulvestrant) [1]
Decreased Neutrophils 95% 96%
Decreased Leukocytes 97% 99%
Decreased Hemoglobin 78% 78%
Decreased Platelets 63% 62%

Dose Modification Guidelines for Hematologic Toxicity

Dose interruption and reduction are the primary strategies for managing significant hematologic AEs. The following workflow and protocol are based on the official prescribing information and a pooled analysis of PALOMA trials [1] [3].

Start Start: 125 mg/day Grade3_Day1 Grade 3 on Day 1 of Cycle Start->Grade3_Day1 Grade3_Day15 Grade 3 on Day 15 (First 2 Cycles) Start->Grade3_Day15 Grade4 Grade 4 Start->Grade4 Withhold Withhold Dose Grade3_Day1->Withhold Resume_Same Resume same dose Grade3_Day15->Resume_Same Continue, check CBC Day 22 Grade4->Withhold Check_1wk Check CBC within 1 week Withhold->Check_1wk Resolve_G2 Resolved to ≤Grade 2? Check_1wk->Resolve_G2 Resolve_G2->Resume_Same Yes Resume_Reduced Resume at next lower dose Resolve_G2->Resume_Reduced No First_Reduction First Dose Reduction 100 mg/day Resume_Reduced->First_Reduction Second_Reduction Second Dose Reduction 75 mg/day First_Reduction->Second_Reduction Discontinue Discontinue if further reduction needed Second_Reduction->Discontinue

Diagram: Hematologic Toxicity Management Workflow

Detailed Experimental & Clinical Protocol

The management logic is based on the Common Terminology Criteria for Adverse Events (CTCAE) grading [1] [3].

  • Monitoring Schedule: Obtain a complete blood count (CBC) prior to treatment initiation, at the beginning of each cycle, on Day 15 of the first two cycles, and as clinically indicated [1] [3].
  • Management by Toxicity Grade:
    • Grade 1 or 2: No dose adjustment is recommended [3].
    • Grade 3:
      • On Day 1 of a cycle: Withhold the dose. Repeat CBC within one week. Once recovered to Grade ≤2, resume the cycle at the same dose [3].
      • On Day 15 (first two cycles): Continue the current dose to complete the cycle. Repeat CBC on Day 22. If Grade 4 on Day 22, follow Grade 4 management guidelines. Consider dose reduction for prolonged (>1 week) recovery or recurrent Grade 3 neutropenia on Day 1 of subsequent cycles [3].
    • Grade 4: Withhold the dose until recovery to Grade ≤2. Resume treatment at the next lower dose [3].
Dose Reduction Scheme

The standard dose reduction steps are [3]:

  • First reduction: 125 mg → 100 mg once daily
  • Second reduction: 100 mg → 75 mg once daily
  • Discontinuation: If toxicity requires reduction below 75 mg, therapy should be discontinued [3].

Evidence & Key Findings for Researchers

  • Efficacy of Dose Reduction: A pooled analysis of PALOMA-1, -2, and -3 demonstrated that dose reductions effectively manage hematologic AEs. Among 875 patients, 35.5% required a first dose reduction (125 mg to 100 mg), with 93.6% of these due to AEs. The vast majority of reductions were for neutropenia (83.9%). The analysis confirmed that the frequency and severity of hematologic AEs decreased following dose reduction [4] [5].
  • Timing of Events: Hematologic AEs and corresponding dose modifications occur most frequently within the first three months (the first 2-3 cycles) of treatment, with incidence declining thereafter [4].

Other Critical Management Considerations

  • Febrile Neutropenia: Although uncommon, it can occur. If a patient presents with fever, with or without infection, obtain a CBC immediately. Manage with dose interruption and appropriate medical therapy [4] [6].
  • Drug Interactions: Concomitant use of strong CYP3A inhibitors (e.g., ketoconazole) should be avoided. If co-administration is necessary, reduce the Palbociclib dose to 75 mg. After the inhibitor is discontinued, increase the Palbociclib dose back to the original level after 3-5 half-lives of the inhibitor [1] [2] [3].
  • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh Class C), the recommended starting dose is 75 mg [3].

References

Palbociclib laboratory monitoring CBC testing frequency

Author: Smolecule Technical Support Team. Date: February 2026

CBC Monitoring Schedule & Dose Modifications

The schedule for CBC monitoring is most intensive during the initial treatment cycles. The summary of the recommended schedule and subsequent dose modification guidelines is based on the official prescribing information [1].

Standard CBC Monitoring Frequency

Timing Monitoring Action
Prior to Start Obtain baseline CBC [2] [3].
Cycle 1 & 2 CBC on Day 1 and Day 15 [4] [1].
Subsequent Cycles CBC on Day 1 of each cycle [1] [5].
As Clinically Indicated Additional testing based on patient status [1].
For Grade 1/2 Neutropenia (first 6 cycles) Monitor CBC every 3 months for subsequent cycles [1] [3].

The workflow for CBC monitoring and management according to the prescribing information can be visualized as follows:

Start Start Palbociclib Treatment BaselineCBC Obtain Baseline CBC Start->BaselineCBC Cycle1_2 Cycle 1 & 2: CBC on Day 1 & Day 15 BaselineCBC->Cycle1_2 SubseqCycles Subsequent Cycles: CBC on Day 1 Cycle1_2->SubseqCycles Assess Assess for Hematologic Toxicity Cycle1_2->Assess ClinicalNeed As Clinically Indicated SubseqCycles->ClinicalNeed SubseqCycles->Assess ClinicalNeed->Assess Grade1_2 Grade 1 or 2 Assess->Grade1_2 Grade3 Grade 3 or 4 (or Febrile Neutropenia) Assess->Grade3 NoChange No Dose Adjustment Grade1_2->NoChange DoseMod Follow Dose Modification Guidelines (Withhold/Reduce) Grade3->DoseMod

Dose Modification for Hematologic Toxicity Adverse reactions are graded based on the Common Terminology Criteria for Adverse Events (CTCAE). The following table outlines the recommended actions for managing hematologic toxicities [1] [6].

Toxicity Grade Occurrence Timing Recommended Action
Grade 3 Day 1 of any cycle Withhold dose, repeat CBC within 1 week. Resume at same dose upon recovery to Grade ≤2 [1] [3].
Grade 3 Day 15 of first 2 cycles Continue current dose. Check CBC on Day 22. If Grade 4 on Day 22, follow Grade 4 guidelines [1].
Prolonged (>1 week) or recurrent Grade 3 Day 1 of subsequent cycles Consider dose reduction [1] [2].
Grade 3 with fever ≥38.5°C and/or infection Any time Withhold until recovery to Grade ≤2. Resume at next lower dose [1] [6].
Grade 4 Any time Withhold until recovery to Grade ≤2. Resume at next lower dose [1] [3].

Available dose levels are: Starting (125 mg), First Reduction (100 mg), and Second Reduction (75 mg). Therapy should be discontinued if a dose reduction below 75 mg is required [1] [6].

Key Clinical Trial Data & Real-World Evidence

Understanding the safety profile from pivotal trials and real-world use is crucial for contextualizing monitoring protocols.

  • Clinical Trial Incidence: In the PALOMA-2 trial, neutropenia was the most common adverse reaction and lab abnormality [4].
    • Neutropenia of any grade: 80% (vs 6% placebo-letrozole)
    • Grade 3 Neutropenia: 66%
    • Grade 4 Neutropenia: 10% [7]
  • Real-World Conformity: A 2018 study of US community oncology practices found that CBC testing patterns in the first year post-approval aligned with guidelines, with an average of two CBC tests during the first treatment cycle. The incidence of Grade 3 (47.3%) and Grade 4 (8.0%) neutropenia was consistent with clinical trial data [7].

Other Monitoring Considerations and FAQs

Beyond routine CBC monitoring, several other factors require attention in a research and development setting.

  • Additional Critical Monitoring: Severe, life-threatening, or fatal interstitial lung disease (ILD)/pneumonitis has been reported with CDK4/6 inhibitors. Patients should be monitored for new or worsening respiratory symptoms, and palbociclib should be permanently discontinued in patients with severe ILD/pneumonitis [1] [5].
  • Drug Interactions: Palbociclib is metabolized mainly by CYP3A. Concomitant use with strong CYP3A inhibitors (e.g., clarithromycin) should be avoided. If co-administration is necessary, the palbociclib dose should be reduced to 75 mg. Patients should also avoid grapefruit and grapefruit juice [1] [6] [8].
  • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh Class C), the recommended starting dose is 75 mg. No dose adjustment is needed for patients with mild to moderate impairment [1] [3].

References

Palbociclib drug interaction CYP3A4 inhibition considerations

Author: Smolecule Technical Support Team. Date: February 2026

Palbociclib CYP3A4 Interaction Profile

Palbociclib is primarily metabolized by CYP3A4 and acts as a weak, time-dependent inhibitor of the same enzyme [1] [2] [3]. This dual relationship is the foundation of its drug interaction potential.

The table below summarizes key pharmacokinetic studies and the clinical relevance of these interactions.

Interacting Drug / Context Study Type / Evidence Level Key Pharmacokinetic Change Clinical / Preclinical Relevance
Ipatasertib (CYP3A4 substrate) [1] [4] Phase 1b Clinical Trial in Patients ↑ Ipatasertib AUC0-24,ss by 68%; ↑ Cmax,ss by 49% [1]. Confirmed clinically relevant DDI; supports ipatasertib dose reduction to 300 mg in combination.
Midazolam (sensitive CYP3A4 substrate) [2] [5] Clinical Study in Healthy Volunteers ↑ Midazolam AUCinf by 61% [2]. Establishes in vivo potency of Palbociclib's CYP3A4 inhibition.
Apixaban & Rivaroxaban (CYP3A4/P-gp substrates) [6] Preclinical in vivo (Rat Model) ↑ Apixaban AUC by ~2-fold; ↑ Rivaroxaban AUC by ~3.8-fold [6]. Suggests a significant interaction risk; mechanism may involve inhibition of P-gp/BCRP transporters.
Simvastatin (CYP3A4 substrate) [7] Clinical Case Report Marked elevation in Creatine Phosphokinase (CPK) to 9024 U/L [7]. Confirmed risk of severe adverse events (rhabdomyolysis); avoid combination or monitor closely.

Experimental Protocols for Interaction Assessment

For researchers designing studies to investigate these interactions, the following protocols from the search results can serve as robust templates.

Clinical DDI Assessment (Ipatasertib Combination)

This design from a Phase 1b trial demonstrates how to quantify the mutual interaction between two investigational drugs [1] [4].

  • Key Components:
    • Drugs: Ipatasertib (300 mg, QD), Palbociclib (125 mg, Days 1-21/28), Fulvestrant.
    • Study Design: Open-label, sequential treatment.
    • Run-in Phase: Ipatasertib alone for 5-7 days to establish baseline PK at steady-state.
    • Combination Phase: Ipatasertib co-administered with Palbociclib and Fulvestrant starting on Cycle 1, Day 1.
    • PK Sampling: Intensive sampling for Ipatasertib and its metabolite M1 on single-agent and combination days. Trough sampling for Palbociclib.
    • Endpoint: Comparison of Ipatasertib AUC0–24,ss and Cmax,ss between single-agent and combination phases.
Preclinical DDI Mechanism Investigation (DOAC Combination)

This rat model protocol provides a methodology to dissect the contribution of transporters and enzymes to an observed interaction [6].

  • Key Components:
    • Animals: Male Sprague-Dawley rats.
    • Dosing: Steady-state administration of Palbociclib (11 mg/kg for 8 days) with single or multiple doses of Apixaban or Rivaroxaban.
    • Study Arms: Include groups for simultaneous administration, staggered administration (12-hour interval), and dose-reduction to identify mitigation strategies.
    • PK Analysis: UPLC-MS/MS to determine plasma concentrations of all drugs. Calculation of standard PK parameters (AUC, Cmax, CLz/F).
    • Mechanistic Analysis: qRT-PCR analysis of mRNA from liver and intestinal tissues to measure expression levels of Cyp3a1 (human CYP3A4 homolog), Abcb1a (human P-gp homolog), and Abcg2 (human BCRP homolog).

Frequently Asked Questions for Troubleshooting

Q1: Palbociclib is considered a "weak" CYP3A4 inhibitor. Should these interactions be a major concern in clinical development? A1: Yes. While "weak," the inhibition is potent enough to cause clinically significant increases in the exposure of co-administered drugs. The 61% increase in midazolam exposure and the near 70% increase in ipatasertib exposure confirm that these are not just theoretical risks and require proactive management in trial design [1] [2].

Q2: Beyond CYP3A4, what other metabolic or transporter pathways should be considered in DDI risk assessment for Palbociclib? A2: Evidence suggests Palbociclib's interaction profile extends beyond CYP3A4.

  • Transporters: Palbociclib is a substrate of P-glycoprotein (P-gp) and BCRP [8]. In vitro, it is an inhibitor of P-gp, which may contribute to increased absorption of dual CYP3A4/P-gp substrates like rivaroxaban and apixaban [6].
  • Other Enzymes: Palbociclib is also metabolized by SULT2A1, but it does not significantly inhibit other major CYPs like CYP1A2, 2C9, or 2D6 [8] [9].

Q3: What are the critical steps for managing CYP3A4-based interactions in a combination trial with Palbociclib? A3:

  • Pre-clinical Assessment: Classify all companion drugs as per FDA guidelines (inhibitors/inducers/substrates of CYP3A4).
  • Clinical Protocol:
    • Include a dose reduction strategy for sensitive CYP3A4 substrates, as was done for ipatasertib [1].
    • Specify prohibited medications (strong CYP3A4 inducers/inhibitors) in the trial protocol [1] [2].
    • For essential concomitant medications that are CYP3A4 substrates with a narrow therapeutic index (e.g., simvastatin), consider therapeutic alternatives or implement rigorous safety monitoring [7].

Visualizing the Interaction Workflow

The diagram below outlines the core mechanisms and assessment strategies for Palbociclib's drug interactions, providing a clear visual guide for the experimental protocols.

palbociclib_ddi cluster_mechanisms Primary Interaction Mechanisms cluster_consequences Consequences & Evidence Palbociclib Palbociclib CYP3A4_Inhibition Weak CYP3A4 Inhibition Palbociclib->CYP3A4_Inhibition Transporter_Effects P-gp/BCRP Inhibition (Contributes) Palbociclib->Transporter_Effects Increased_Exposure Increased Systemic Exposure of Co-administered Drugs CYP3A4_Inhibition->Increased_Exposure Transporter_Effects->Increased_Exposure Evidence1 Ipatasertib: AUC ↑68% Increased_Exposure->Evidence1 Evidence2 Midazolam: AUC ↑61% Increased_Exposure->Evidence2 Evidence3 Apixaban/Rivaroxaban: AUC ↑2-4x Increased_Exposure->Evidence3 Adverse_Events Increased Risk of Adverse Events Increased_Exposure->Adverse_Events Evidence4 Simvastatin: Rhabdomyolysis Adverse_Events->Evidence4

References

Optimizing Palbociclib combination therapy sequencing

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Sequencing Strategies

The following table summarizes clinical trial findings on sequencing strategies for palbociclib combination therapy.

Trial / Study Patient Context Sequencing Strategy Key Efficacy Finding Key Safety Finding
PADA-1 [1] HR+/HER2- mBC; rising ESR1 mutation on 1st-line AI + Palbo Switch to Fulvestrant + Palbo vs. continuing AI + Palbo PFS: 11.9 vs. 5.7 months (HR 0.63) [1] Grade 3/4 neutropenia ~35% in both arms [1]
PADMA [2] High-risk HR+/HER2- mBC; 1st-line Palbo + ET vs. Chemotherapy PFS: 18.7 vs. 7.8 months; TTF: 17.2 vs. 6.1 months [2] Higher hematologic toxicity with Palbo+ET; non-hematologic AEs comparable [2]
Real-World (GOIRC-04-2019) [3] HR+/HER2- aBC; post-1st or 2nd-line CDK4/6i Subsequent Chemotherapy vs. alternative CDK4/6i-based regimen mTTNT (2nd-line): 24 vs. 15 months (Chemo vs. alternative CDK4/6i) [3] 47% required CDK4/6i dose reduction due to toxicity (mostly neutropenia) [3]
Mathematical Modeling [4] WT-ER & Y537S-mutant cells (preclinical) Continuous vs. Standard Pulsed (3/1) Palbo dosing Continuous dosing more effective at reducing tumor burden vs. standard schedule [4] Model incorporated clinical toxicity constraints [4]

Troubleshooting Common Research Challenges

Here are answers to specific issues researchers might encounter.

FAQ: What are the dominant molecular mechanisms of acquired resistance to palbociclib?

Longitudinal multi-omics studies reveal that resistance is heterogeneous and can occur through several mechanisms, often emerging in combination [5].

  • Alterations in the Cell Cycle Machinery: Loss-of-function alterations in the RB1 gene are a canonical resistance mechanism, rendering CDK4/6 inhibition ineffective [5].
  • Bypass Signaling Pathways: Activation of alternative pathways can circumvent CDK4/6 blockade. Common alterations include:
    • PI3K-AKT-mTOR pathway activation [6] [5].
    • FGFR1/2 amplification or activating mutations [5].
    • RAS/RAF/MEK/ERK pathway activating alterations [5].
  • Estrogen Receptor (ER) Dysregulation: Acquisition of activating mutations in the ESR1 gene (e.g., Y537S) leads to constitutive ER activity and resistance to aromatase inhibitors, undermining the combination therapy [4] [5] [1].
  • Other Genomic Alterations: Upon progression, tumors frequently show enrichment in alterations in PTEN, KMT2C, AKT1, ERBB2, CCNE1/E2 amplification, and APOBEC mutational signatures [5].
FAQ: How can I experimentally identify synergistic drug combinations with palbociclib?

A high-throughput combination drug screening protocol, as described in a study on head and neck cancer, can be adapted for this purpose [7].

Detailed Experimental Protocol: High-Throughput Combination Screening [7]

  • 1. Cell Seeding: Seed chosen cell lines (e.g., 3000–6000 cells/well) into 96-well tissue culture-treated plates during their exponential growth phase.
  • 2. Drug Dispensing: Using a liquid handler, add palbociclib and each library compound in a 6x6 matrix format. A typical setup uses a 5-point concentration range for each drug (e.g., 20 μM to 0.032 μM) with constant dilution factors between points.
  • 3. Controls: Include a positive control for cell cytotoxicity (e.g., 3 μM Bortezomib) and vehicle controls.
  • 4. Incubation: Incubate the plates for 72 hours in a standard incubator (37°C, 5% CO₂).
  • 5. Viability Assay: Add a cell viability indicator like CCK-8 (10 μL/well) and incubate for 2 hours before measuring the optical density (OD) with a plate reader.
  • 6. Data Analysis: Calculate the combination effect using synergy models like the ExcessHSA score or Bliss independence model. A secondary, more detailed 10x10 matrix screening (9-point concentration range) can be used for validation.
  • 7. In Vivo Validation: Top synergistic combinations should be evaluated in molecularly annotated patient-derived xenograft (PDX) models to confirm efficacy.

This study identified PI3Kα inhibitors (e.g., alpelisib) as showing particularly strong synergy with palbociclib, especially in models with PIK3CA alterations [7].

Visualizing Resistance and Screening Workflows

The diagrams below map the key resistance pathways and the experimental screening workflow.

palbociclib_resistance Palbociclib Resistance Mechanisms cluster_resistance Mechanisms of Resistance Palbociclib + ET Palbociclib + ET Cell Cycle Arrest Cell Cycle Arrest Palbociclib + ET->Cell Cycle Arrest Therapeutic Efficacy Therapeutic Efficacy Cell Cycle Arrest->Therapeutic Efficacy RB1 Loss RB1 Loss RB1 Loss->Therapeutic Efficacy Bypasses CDK4/6 Block Bypasses CDK4/6 Block RB1 Loss->Bypasses CDK4/6 Block Resistance Resistance Bypasses CDK4/6 Block->Resistance ESR1 Mutations ESR1 Mutations ESR1 Mutations->Therapeutic Efficacy Constitutive ER Activity Constitutive ER Activity ESR1 Mutations->Constitutive ER Activity ET Resistance ET Resistance Constitutive ER Activity->ET Resistance PI3K/AKT/mTOR\nActivation PI3K/AKT/mTOR Activation PI3K/AKT/mTOR\nActivation->Therapeutic Efficacy Alternative Proliferation\nSignals Alternative Proliferation Signals PI3K/AKT/mTOR\nActivation->Alternative Proliferation\nSignals Alternative Proliferation\nSignals->Resistance FGFR Amplification FGFR Amplification FGFR Amplification->Therapeutic Efficacy FGFR Amplification->Alternative Proliferation\nSignals CCNE1/E2 Amplification CCNE1/E2 Amplification CCNE1/E2 Amplification->Therapeutic Efficacy CDK2 Activation CDK2 Activation CCNE1/E2 Amplification->CDK2 Activation G1/S Checkpoint Bypass G1/S Checkpoint Bypass CDK2 Activation->G1/S Checkpoint Bypass G1/S Checkpoint Bypass->Resistance

screening_workflow High-Throughput Combination Screening cluster_library Compound Library Cell Line Selection &\nCulture Cell Line Selection & Culture Seed 96/384-Well Plates Seed 96/384-Well Plates Cell Line Selection &\nCulture->Seed 96/384-Well Plates Dispense Drugs\n(Matrix Format) Dispense Drugs (Matrix Format) Seed 96/384-Well Plates->Dispense Drugs\n(Matrix Format) Incubate (72h) Incubate (72h) Dispense Drugs\n(Matrix Format)->Incubate (72h) Cell Viability Assay\n(CCK-8) Cell Viability Assay (CCK-8) Incubate (72h)->Cell Viability Assay\n(CCK-8) Data Acquisition\n(Plate Reader) Data Acquisition (Plate Reader) Cell Viability Assay\n(CCK-8)->Data Acquisition\n(Plate Reader) Synergy Analysis\n(Bliss/ExcessHSA) Synergy Analysis (Bliss/ExcessHSA) Data Acquisition\n(Plate Reader)->Synergy Analysis\n(Bliss/ExcessHSA) Hit Validation Hit Validation Synergy Analysis\n(Bliss/ExcessHSA)->Hit Validation In-Depth Screening\n(10x10 Matrix) In-Depth Screening (10x10 Matrix) Hit Validation->In-Depth Screening\n(10x10 Matrix) In Vivo PDX Validation In Vivo PDX Validation In-Depth Screening\n(10x10 Matrix)->In Vivo PDX Validation Palbociclib Palbociclib Palbociclib->Dispense Drugs\n(Matrix Format) 162+ FDA/Investigational\nAgents 162+ FDA/Investigational Agents 162+ FDA/Investigational\nAgents->Dispense Drugs\n(Matrix Format)

Future Research Directions

Several promising strategies are emerging from recent studies to optimize palbociclib therapy further:

  • Novel Dosing Schedules: Computational pharmacodynamic models suggest that continuous, lower-dose palbociclib schedules may be more effective at reducing tumor burden than the standard 3-weeks-on/1-week-off schedule, while adhering to toxicity constraints [4].
  • Leveraging Immunomodulatory Effects: Research indicates CDK4/6 inhibitors can enhance antitumor immunity by upregulating tumor cell immunogenicity and PD-L1 surface expression. This opens avenues for combination with immune checkpoint inhibitors [6].
  • Overcoming Adaptive Resistance: Early adaptation, such as the induction of RRM2-dependent epithelial-mesenchymal transition (EMT) by palbociclib, can be counteracted by co-targeting with agents like PI3Kα inhibitors, providing a rationale for specific upfront combinations [7].

References

Palbociclib resistance mechanisms and overcoming strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Palbociclib Resistance

1. What are the primary molecular mechanisms of resistance to Palbociclib? Resistance can be broadly categorized into cell cycle-specific and non-cell cycle-specific mechanisms. The table below summarizes the key mechanisms and their molecular basis.

Table 1: Key Mechanisms of Resistance to Palbociclib

Mechanism Category Specific Mechanism Molecular Basis & Consequences
Cell Cycle-Specific Loss of RB1 Function The retinoblastoma (Rb) protein is the primary target of CDK4/6. Inactivating mutations or deletions in the RB1 gene make the cell cycle independent of CDK4/6 signaling, rendering Palbociclib ineffective [1] [2] [3].
Activation of Alternative Cell Cycle Pathways Overexpression of Cyclin E1/E2 and amplification of the transcription factor E2F lead to sustained activation of CDK2, creating a bypass track that drives the cell cycle forward despite CDK4/6 inhibition [1] [2].
Alterations in INK4 Family Overexpression of endogenous CDK inhibitors like p16INK4a can competitively inhibit the binding of synthetic inhibitors like Palbociclib to CDK4/6 [3] [4].
Cell Cycle-Non-Specific Activation of PI3K/AKT/mTOR Pathway Mutations in PI3KCA hyperactivate this parallel survival pathway, promoting cell growth and resistance to both endocrine therapy and CDK4/6 inhibitors [1] [5].
Alterations in Growth Factor Signaling Upregulation of Fibroblast Growth Factor Receptor (FGFR) signaling can drive resistance [1].
Loss of Tumor Suppressors Loss of the FAT1 tumor suppressor gene activates the Hippo pathway, contributing to resistance [6] [1].
ESR1 Mutations Mutations in the estrogen receptor gene can drive resistance to the accompanying endocrine therapy, leading to overall treatment failure [6] [5].

The following diagram illustrates how these mechanisms disrupt the intended action of Palbociclib.

G Palbociclib Palbociclib CDK46 Cyclin D-CDK4/6 Complex Palbociclib->CDK46 Inhibits pRb Rb Protein (Unphosphorylated) CDK46->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Binds & Inhibits CellCycle G1 Phase Cell Cycle Arrest E2F->CellCycle Release Promotes Cycle Progression RB_Loss RB1 Gene Loss/Inactivation RB_Loss->pRb Prevents Inhibition of E2F CDK2_Act Cyclin E-CDK2 Activation (E2F Amplification, CCNE1 Overexpression) CDK2_Act->pRb Alternative Phosphorylation PI3K_Act PI3K/AKT/mTOR Pathway Activation (PIK3CA Mutations) PI3K_Act->CellCycle Promotes Survival & Proliferation FAT1_Loss FAT1 Tumor Suppressor Loss FAT1_Loss->CellCycle Hippo Pathway Activation

Diagram: Key Mechanisms of Palbociclib Resistance. The diagram shows the normal inhibitory pathway (green) and major resistance mechanisms (red) that reactivate cell cycle progression.

2. What are the emerging clinical strategies to overcome resistance? The strategy is shifting from sequential single-agent therapy to rational combinations that target both the primary driver (ER) and the specific resistance pathway. The following table outlines promising approaches.

Table 2: Strategies to Overcome Palbociclib Resistance

Strategy Therapeutic Approach Rationale & Evidence
Triplet Therapy (1st Line) Palbociclib + Fulvestrant + Inavolisib (a PI3Kα inhibitor) For tumors with PIK3CA mutations. The phase 3 INAVO120 trial showed significant overall survival benefit (34 vs. 27 months) vs. placebo triplet [5].
Next-Generation Endocrine Therapy Switch to Vepdegestrant or other novel SERDs For tumors with ESR1 mutations. Vepdegestrant, a PROTAC ER degrader, doubled median PFS vs. fulvestrant (5 vs. 2.1 months) in the VERITAC-2 trial [5].
Targeting CDK2 Combine with a CDK2 inhibitor Directly targets the Cyclin E-CDK2 bypass mechanism that commonly emerges after CDK4/6 inhibitor resistance [2] [7].
Biomarker-Driven Therapy PARP inhibitors (for BRCA2 mutations) or AKT inhibitors For tumors with specific co-alterations. RB1-deficient tumors may be vulnerable to PARP inhibition [1].

Experimental Guide: Investigating Resistance in Models

Protocol: Generating and Characterizing Palbociclib-Resistant Cell Lines

1. Objective: To establish a reliable in vitro model of acquired Palbociclib resistance for mechanistic studies and drug screening.

2. Materials:

  • HR+/HER2- breast cancer cell line (e.g., MCF-7, T47D).
  • Palbociclib (e.g., Selleckchem, HY-50767).
  • Complete cell culture medium.
  • DMSO (vehicle control).

3. Methodology: - Step 1: Chronic Drug Exposure. Culture sensitive cells in progressively increasing concentrations of Palbociclib, starting from a sub-IC₅₀ value (e.g., 10-50 nM) [6] [4]. - Step 2: Dose Escalation & Maintenance. Over 6-9 months, gradually increase the drug concentration as cells adapt. Maintain resistant pools at a predetermined, clinically relevant high dose (e.g., 500 nM - 1 µM). - Step 3: Confirmation of Resistance. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm a significantly higher IC₅₀ in resistant cells compared to the parental line. - Step 4: Mechanistic Characterization. - Western Blot: Analyze protein expression of key players: Rb, phosphorylated-Rb, Cyclin D/E, CDK4/6/2, and markers of alternative pathways (e.g., pAKT). - Genomic Sequencing: Use targeted NGS or whole-exome sequencing to identify acquired mutations in RB1, ESR1, PIK3CA, etc. [1]. - Functional Assays: Conduct flow cytometry for cell cycle analysis to confirm loss of G1 arrest.

4. Troubleshooting:

  • Problem: Cells fail to proliferate at any drug concentration.
    • Solution: Start with a lower initial concentration and extend the duration at each dose step.
  • Problem: Resistant phenotype is unstable upon drug withdrawal.
    • Solution: Always maintain parallel cultures under continuous drug selection and use early-passage cells for experiments.

The following diagram outlines this experimental workflow.

G Start Culture Sensitive HR+ Cell Line Exposure Chronic Exposure to Increasing [Palbociclib] Start->Exposure ResistantPool Resistant Cell Pool Established Exposure->ResistantPool Confirm Confirm Resistance Phenotype (Viability Assay) ResistantPool->Confirm Char Mechanistic Characterization Confirm->Char WB Western Blot (pRb, Cyclins, CDKs) Char->WB Seq Genomic Sequencing (RB1, ESR1, PIK3CA) Char->Seq FACS Cell Cycle Analysis (Flow Cytometry) Char->FACS

Diagram: Workflow for Generating Palbociclib-Resistant Cell Models.

Future Perspectives

The field is rapidly moving towards highly personalized medicine. Future strategies will rely heavily on longitudinal biomarker monitoring via liquid biopsy (ctDNA) to detect emerging resistance mutations (e.g., in RB1 or ESR1) in real-time, allowing for pre-emptive therapy switches [1] [5]. Furthermore, the exploration of immunotherapy combinations and antibody-drug conjugates in the post-CDK4/6i setting is an active area of investigation [8] [7].

References

Palbociclib Isethionate stability in different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability-Indicating Analytical Method

A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed specifically for the stability analysis of Palbociclib in solid dosage forms. This method is validated per ICH and FDA guidelines and is capable of separating Palbociclib from its degradation products, making it suitable for forced degradation studies [1].

The chromatographic conditions for this method are summarized below:

Parameter Specification
Method Type Reverse-Phase (RP) HPLC
Column ODS-3 C18
Mobile Phase Trifluoroacetic acid buffer, Acetonitrile, and Methanol
Elution Mode Gradient
Key Capability Separates Palbociclib from its known organic impurities; suitable for stability studies [1]

Basic Solubility and Handling Data

While comprehensive pH stability data is limited, the following table provides fundamental solubility information that is relevant for planning solution-based experiments. The data comes from a commercial supplier's datasheet [2].

Solvent Solubility Notes
DMSO 38.6 mg/mL (67.28 mM) Standard solvent for stock solutions.
Water 10 mg/mL (17.43 mM) Indicates stability in aqueous solution for a period sufficient to conduct experiments [2].
Ethanol Insoluble Not recommended for solubilization.

Recommendations for Experimental Design

Given the lack of explicit pH stability data in the search results, here are some steps you can take to establish robust experimental protocols:

  • Consult Forced Degradation Studies: The stability-indicating method from [1] implies that forced degradation studies (which typically involve exposure to acid, base, oxidation, heat, and light) have been performed. Seeking out the full text of this preprint or similar studies will provide direct insights into the specific degradation products and conditions that affect Palbociclib.
  • Design a pH Stability Protocol: You can design your own accelerated stability study. Prepare Palbociclib solutions in buffers of relevant pH (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for physiological fluid) and analyze samples over time using the HPLC method described above [1].
  • Consider Formulation Data: Patent literature indicates that Palbociclib solid dosage forms are designed with standard excipients like microcrystalline cellulose and disintegrants, suggesting the pure API can be handled and stored in solid form under typical laboratory conditions [3].

Experimental Workflow for Stability Testing

Based on the information available, the following diagram outlines a logical workflow you could follow to assess the stability of Palbociclib Isethionate in solution.

Start Start Stability Test Prep Prepare Palbociclib Stock Solution Start->Prep Buffer Dilute into Different pH Buffer Solutions Prep->Buffer Store Store Solutions at Controlled Temperature Buffer->Store Sample Withdraw Samples at Predetermined Time Points Store->Sample Analyze Analyze by HPLC (Stability-Indicating Method) Sample->Analyze Compare Compare Peak Area and Purity vs. Time Zero Control Analyze->Compare End Determine Degradation Rate Compare->End

References

Recommended Chromatographic Configuration for Interference Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Based on the literature, the following configuration has been successfully developed and validated for the simultaneous analysis of Palbociclib and other CDK4/6 inhibitors, effectively resolving analytical interferences [1].

Component Recommended Configuration Role in Interference Resolution
Analytical Column Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) [1] Provides superior selectivity for separating structurally similar CDK4/6 inhibitors and co-administered drugs (e.g., Aromatase Inhibitors) compared to C18 phases.

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile [1] | Low pH improves peak shape and accelerates elution of basic CDK4/6 inhibitors. Acetonitrile allows faster elution of lipophilic compounds than methanol. | | Gradient Program | Linear gradient from 15% B to 100% B in 8.5 min, with a wash step at 100% B [1] | Ensures elution of all analytes within 10 min. The wash step is critical to eliminate carry-over observed with these compounds. | | Detection | Mass Spectrometry (MS/MS) [1] [2] | Essential for sensitivity and selectivity, as UV/FLD detection limits are higher than expected plasma concentrations. | | Sample Prep | Protein Precipitation with Acetonitrile [1] [2] | Simple and effective, with extraction recoveries >85% for all analytes. An evaporation/reconstitution step minimizes sample dilution. |

This configuration was specifically optimized to resolve closely eluting peaks, such as those of the aromatase inhibitors anastrozole and letrozole, and to eliminate carry-over, a common source of interference [1].

Detailed Methodologies & Protocols

Here are the detailed protocols for the sample preparation and liquid chromatography conditions as per the cited references.

Sample Preparation: Protein Precipitation

This simple protocol is suitable for human and mouse plasma, as well as various tissue homogenates [1] [2].

  • Step 1: Pipette 50 µL of plasma sample into a microcentrifuge tube.
  • Step 2: Add a 4x volume (200 µL) of ice-cold acetonitrile to precipitate proteins. Vortex mix vigorously for 1 minute.
  • Step 3: Centrifuge at high speed (e.g., 10,000-14,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Step 4: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
  • Step 5: Reconstitute the dry residue in 65% methanol in water. Vortex well to ensure full dissolution before LC-MS/MS analysis [1].
Liquid Chromatography Conditions

The following conditions are critical for achieving the necessary separation [1].

  • Column: Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm)
  • Column Temperature: 25 °C
  • Autosampler Temperature: 10 °C
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min (splitless flow into MS)
  • Injection Volume: As required by the sensitivity of your MS system.
  • Gradient Program:
    • 0-8.5 min: Linear from 15% B to 100% B
    • 8.5-10.0 min: Hold at 100% B (washing step)
    • 10.0-10.1 min: Linear from 100% B to 15% B
    • 10.1-13.0 min: Re-equilibrate at 15% B

Method Validation Parameters

When setting up your method, it is important to validate it against standard acceptance criteria. The following key parameters were assessed in the referenced studies [1] [2].

Validation Parameter Performance in Human Plasma (from literature) Typical Acceptance Criteria
Linearity Range 2 - 200 ng/mL for all three CDK4/6 inhibitors [2] Correlation coefficient (r) ≥ 0.990
Intra-day Precision (CV) 3.1% to 15% [1] ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) -1.5% to 15.0% [1] ± 15% (± 20% at LLOQ)
Extraction Recovery > 85% for all analytes using ACN precipitation [1] Consistent and high recovery

Mechanism of Action and Analytical Relevance

Understanding the drug's mechanism provides context for its behavior in biological systems. The following diagram illustrates how Palbociclib induces cell cycle arrest, which is relevant for pharmacology studies.

G Extracellular Extracellular Space CDK46_Inhib Palbociclib Extracellular->CDK46_Inhib Administration CyclinD_CDK46 Cyclin D-CDK4/6 Complex CDK46_Inhib->CyclinD_CDK46 Inhibits Arrest Cell Cycle Arrest (G1) CDK46_Inhib->Arrest Leads to pRB RB Protein (pRB) CyclinD_CDK46->pRB Phosphorylates pRB_phos Phosphorylated RB (p-pRB) pRB->pRB_phos E2F E2F Transcription Factor pRB->E2F Sequesters / Inhibits pRB_phos->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Activates

I hope this technical guide provides a solid foundation for resolving analytical challenges with Palbociclib Isethionate.

References

Palbociclib Isethionate versus other CDK4/6 inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of CDK4/6 Inhibitors

The following table synthesizes findings from recent real-world evidence (RWE) and a prospective clinical study that directly compare the efficacy of palbociclib with ribociclib and abemaciclib.

CDK4/6 Inhibitor Comparison Study Design & Population Progression-Free Survival (PFS) Overall Survival (OS) Key Secondary Outcomes

| Palbociclib vs. Ribociclib [1] [2] | Prospective Study (n=60) & RWE Registry (n=623), 1L HR+/HER2- mBC | • Median PFS: 39.4 mo (PAL) vs. 42.9 mo (RIB); p=0.26 [1]Median PFS: 26.7 mo (PAL) vs. 27.0 mo (RIB); HR 1.01 [2] | • Median OS: 42.0 mo (PAL) vs. 45.5 mo (RIB); p=0.15 [1]Median OS: 42.4 mo (PAL) vs. 49.3 mo (RIB); HR 0.96 [2] | • No statistically significant differences in PFS or OS were found [1] [2]. • A trend favored ribociclib in patients with a treatment-free interval <12 months (indicating endocrine resistance) [2]. | | Palbociclib vs. Abemaciclib [3] | RWE, Propensity-Matched (n=5,536), 1L HR+/HER2- mBC | • Data not fully specified in results. | • Median OS: 5.0 years (PAL) vs. 6.0 years (ABE); HR 0.80, p<0.001 [3] | • Abemaciclib was associated with a statistically significant 20% reduction in the risk of death [3]. • Different toxicity profiles: lower neutropenia but higher diarrhea rates with abemaciclib [3]. |

Experimental Data and Methodologies

For researchers, the validity of comparative data hinges on the experimental design. Here are the methodologies from the key studies cited.

  • Prospective Clinical Study (Palbociclib vs. Ribociclib): This study recruited 60 patients with metastatic HR+/HER2- breast cancer between 2020 and 2021, with follow-up until December 2023 [1]. Patients were assigned to receive either palbociclib (125 mg/day) or ribociclib (600 mg/day), both administered on a 21-days-on/7-days-off schedule, in combination with letrozole (2.5 mg/day) [1]. The primary endpoint was Progression-Free Survival (PFS), with Overall Survival (OS) as a secondary endpoint. PFS and OS were estimated using Kaplan-Meier curves, and comparisons were made with the log-rank test [1].
  • Real-World Evidence (RWE) Cohort Studies: These analyses use advanced statistical methods to emulate randomized trials using data from clinical practice.
    • The OPAL registry analysis (Palbociclib vs. Ribociclib) used Inverse Probability of Treatment Weighting (IPTW) to balance patient characteristics across the two treatment groups (total n=623), making them more comparable [2].
    • The TriNetX database analysis (Palbociclib vs. Abemaciclib) used propensity score matching to create matched cohorts of 2,768 patients per group from an initial pool of 15,830 patients [3]. To strengthen the findings, it included sensitivity analyses like Restricted Mean Survival Time (RMST) and E-value analysis to assess the potential impact of unmeasured confounding variables [3].

Mechanism of Action and Experimental Workflow

All CDK4/6 inhibitors share a common core mechanism but have distinct properties that influence research and clinical application.

G Estrogen Estrogen ER ER Estrogen->ER GeneExp Gene Expression (Cyclin D, CDK4/6) ER->GeneExp CyclinD_CDK46 Cyclin D-CDK4/6 Complex GeneExp->CyclinD_CDK46 Rb Rb Protein (Unphosphorylated) CyclinD_CDK46->Rb  Phosphorylates pRb Rb Protein (Phosphorylated) Rb->pRb E2F E2F pRb->E2F  Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle CDK46_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK46_Inhibitors->CyclinD_CDK46  Inhibits

Diagram: Core Mechanism of CDK4/6 Inhibition in HR+ Breast Cancer. In HR+ breast cancer cells, estrogen signaling upregulates cyclin D and CDK4/6. The cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, releasing E2F transcription factors and driving cell cycle progression from G1 to S phase. CDK4/6 inhibitors block this pathway by binding to CDK4/6, preventing Rb phosphorylation and inducing cell cycle arrest [4].

Key Considerations for Research and Development

When evaluating these agents for research or development, consider these nuanced factors:

  • Efficacy Nuances: While PFS is generally comparable, the potential overall survival signal associated with ribociclib (in trials) and abemaciclib (in real-world studies) warrants attention and further investigation [3] [2]. The benefit of ribociclib may be more pronounced in patients with endocrine-resistant disease [2].
  • Distinct Safety Profiles: The toxicity profiles differ significantly and can influence study design, patient quality of life, and treatment adherence.
    • Palbociclib & Ribociclib: Higher rates of neutropenia [1].
    • Ribociclib: Requires monitoring for QT interval prolongation and potential liver enzyme elevations [1].
    • Abemaciclib: Lower incidence of neutropenia but higher rates of diarrhea, which may require proactive management [3].
  • Positioning in Therapy Sequence: A 2025 meta-analysis suggests that while using a CDK4/6 inhibitor in the first-line setting improves a composite endpoint like PFS2, it may not significantly improve overall survival compared to deferring its use to the second-line. This highlights the need for biomarkers to identify patients who benefit most from upfront therapy [5].

References

Efficacy Outcomes: Palbociclib + Letrozole vs. Chemotherapy & ET

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy data from clinical studies and real-world evidence, highlighting progression-free survival (PFS) and overall survival (OS).

Table 1: Clinical Efficacy from Network Meta-Analysis and Clinical Trials

This table presents data from a systematic review and network meta-analysis (NMA) that indirectly compares treatments, as well as updated results from the pivotal PALOMA-2 trial [1] [2].

Treatment Comparison Line of Therapy Hazard Ratio (HR) for PFS/TTP (95% CI) Median PFS Median OS Notes
Palbociclib + Letrozole vs. Capecitabine (intermittent) First-line HR 0.28 (95% CrI 0.11–0.72) [1] Not reported Not reported NMA; statistically significant PFS benefit for palbociclib combo [1]
Palbociclib + Letrozole vs. Paclitaxel First-line HR 0.59 (95% CrI 0.19–1.96) [1] Not reported Not reported NMA; trend toward PFS benefit [1]
Palbociclib + Letrozole vs. Docetaxel First-line HR 0.51 (95% CrI 0.14–2.03) [1] Not reported Not reported NMA; trend toward PFS benefit [1]
Palbociclib + Letrozole vs. Placebo + Letrozole (PALOMA-2) First-line HR 0.56 (95% CI 0.46–0.69) [3] 27.6 vs. 14.5 months [3] 53.9 vs. 51.2 months (HR 0.96, 95% CI 0.78–1.18) [2] PFS benefit statistically significant; OS difference not statistically significant [2] [3]

Table 2: Real-World Effectiveness and Broader CDK4/6 Inhibitor Class Data

This table includes real-world evidence and data for the class of CDK4/6 inhibitors, providing context for palbociclib's performance [4] [5].

Data Source / Treatment Comparison Patient Number Real-World / Class Median PFS Real-World / Class Median OS
Real-World (Flatiron DB) Palbociclib + Letrozole vs. Letrozole 796 22.2 vs. 15.8 months (HR 0.59, p<0.001) [5] Not Reached vs. 43.4 months (HR 0.55, p<0.001) [5]
Meta-Analysis (CDK4/6i + ET class) CDK4/6i + ET vs. ET alone 4,957 27.0 vs. 14.4 months (HR 0.55, P<0.01) [4] 59.6 vs. 50.0 months (HR 0.79, P<0.01) [4]

Experimental Protocols and Methodologies

For reliability assessment, here are the detailed methodologies from key studies cited in this guide.

1. Systematic Review and Network Meta-Analysis (NMA) Protocol [1]

  • Objective: To indirectly compare the efficacy of palbociclib combinations with single-agent chemotherapy in postmenopausal women with HR+/HER2- ABC/MBC.
  • Search Strategy: A systematic literature review (SLR) of RCTs was conducted in MEDLINE, EMBASE, Cochrane CENTRAL, and PubMed (Jan 2000–Jan 2016).
  • Eligibility Criteria: Included phase 2/3 RCTs in the first- or second-line setting. PFS and time to progression (TTP) were considered equivalent outcomes.
  • Analysis: Bayesian NMA models were performed using WinBUGS and R software. Fixed-effects models were the primary analysis, with random-effects models for sensitivity. Heterogeneity and inconsistency were formally assessed.

2. Real-World Comparative Effectiveness Study Protocol [5]

  • Data Source: Retrospective analysis of the de-identified Flatiron Health longitudinal electronic health record (EHR) database.
  • Cohort: Women aged ≥65 years with HR+/HER2- MBC initiating first-line palbociclib plus letrozole or letrozole alone (Feb 2015–Sep 2018).
  • Outcomes: Real-world PFS (rwPFS), OS, and real-world best tumor response (rwBTR). rwPFS was defined as the time from treatment start to real-world progression (via clinician's notes, imaging reports, etc.) or death.
  • Statistical Adjustment: Stabilized inverse probability treatment weighting (sIPTW) was used to balance baseline characteristics between the two treatment groups and minimize confounding.

Mechanism of Action and Signaling Pathway

The therapeutic benefit of palbociclib plus letrozole stems from its dual-targeting of the estrogen receptor (ER) and cell cycle pathways. The diagram below illustrates the underlying signaling pathway and drug targets.

G cluster_cell_cycle Cell Cycle Regulation Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds GeneExpr Gene Expression (Proliferation) ER->GeneExpr Nucleus Drives CDK4_6 CDK4/6 Rb Retinoblastoma (Rb) Protein CDK4_6->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inactivates Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Activates GeneExpr->CellCycle Promotes Letrozole Letrozole (AI) Letrozole->Estrogen Inhibits Synthesis Palbociclib Palbociclib (CDK4/6i) Palbociclib->CDK4_6 Inhibits

Figure 1. Signaling pathway and mechanism of action of Palbociclib plus Letrozole. The combination therapy acts on two fronts: Letrozole (an aromatase inhibitor) reduces estrogen production, thereby diminishing the estrogen-driven proliferative signaling through the Estrogen Receptor (ER) [6]. Palbociclib (a CDK4/6 inhibitor) directly targets the cell cycle by inhibiting CDK4/6 kinases. This prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to continued Rb-mediated suppression of E2F transcription factors and ultimately inducing G1 cell cycle arrest [6]. This dual action results in synergistic inhibition of cancer cell proliferation.

Interpretation Guide for Researchers

  • Evidence Hierarchy: The strongest evidence for the palbociclib + letrozole regimen comes from RCTs like PALOMA-2 showing its superiority over endocrine therapy. Comparisons with chemotherapy are primarily based on Network Meta-Analyses, which provide indirect estimates of treatment effect and are considered lower in the evidence hierarchy than direct head-to-head RCTs [1].
  • Efficacy vs. Chemotherapy: The NMA suggests a strong trend favoring palbociclib + letrozole over several common single-agent chemotherapies in the first-line setting, with hazard ratios significantly below 1 for PFS [1].
  • Overall Survival Consideration: While the PALOMA-2 trial did not show a statistically significant OS benefit for the combination [2], real-world studies and meta-analyses of the CDK4/6 inhibitor class have demonstrated a significant OS advantage, underscoring the clinical value of this therapeutic strategy [4] [5].

References

Palbociclib Isethionate crystalline forms characterization comparison

Author: Smolecule Technical Support Team. Date: February 2026

Characterization of Palbociclib Isethionate

This compound is one of the approved salt forms of the CDK4/6 inhibitor, known under the brand name IBRANCE [1] [2]. The crystalline structure of one form, specifically Form B, has been determined and provides a basis for its characterization [3].

Crystal Structure of this compound Form B [3] The following data was solved using synchrotron X-ray powder diffraction and refined with density functional theory techniques.

Property Description / Value
Chemical Formula (C₂₄H₃₀N₇O₂)⁺(C₂H₅O₄S)⁻
Space Group P-1 (#2)
Unit Cell Parameters a = 8.71334(4) Å, b = 9.32119(6) Å, c = 17.73725(18) Å
Unit Cell Angles α = 80.0260(5)°, β = 82.3579(3)°, γ = 76.1561(1)°
Unit Cell Volume (V) 1371.282(4) ų
Z (Molecules/Unit Cell) 2
Hydrogen Bonding Dominated by cation⋯anion and cation⋯cation bonds, forming layers. The protonated pyrimidine nitrogen forms two strong bonds: one to the sulfonate group and another to the hydroxyl group of the isethionate anion. The hydroxyl group of the anion also acts as a donor to a ketone oxygen in the cation.
Other Interactions N–H⋯N hydrogen bonds link cations into dimers with a graph set R²₂(8).

Comparison with Other Solid-State Forms

Different solid-state forms of an Active Pharmaceutical Ingredient (API), including various salts and polymorphs, can significantly impact its physicochemical properties, stability, and bioavailability [4]. The following table summarizes key alternatives documented in patent literature.

Form / Salt Key Characteristics & Patent Claims
Palbociclib Free Base (Form A & B) Crystalline forms characterized by specific surface area (e.g., > 2 m²/g) [1].
Palbociclib Dimesylate Multiple novel crystalline forms (e.g., Forms E, F, G) have been identified. The dimesylate salt is highlighted for its potential use in the preparation of high-purity Palbociclib, particularly in reducing specific impurities like "Impurity A" [5] [4].
Other Salts A wide range of other salt forms have been claimed, including mono-mesylate, hydrochloride, di-hydrochloride, phosphate, acetate, lactate, maleate, fumarate, citrate, succinate, L-tartrate, glutarate, adipate, glycolate, and hippurate [2] [4].
Amorphous Form An amorphous form with a specific surface area of ≤ 2 m²/g is described, which may offer improved solubility and bioavailability compared to crystalline forms [1].

Experimental Protocols for Characterization

The methodologies below are commonly employed for characterizing crystalline APIs, as referenced in the search results.

1. X-Ray Powder Diffraction (XRPD)

  • Purpose: To identify the crystalline phase and polymorphic form of a solid sample.
  • Typical Protocol: The sample is lightly ground and placed on a zero-background sample holder. Data is collected using a diffractometer with CuKα radiation (wavelength λ = 1.5418 Å). The XRPD pattern is scanned over a 2θ range, for example, from 2° to 40°, and compared to a known reference pattern for identification [2] [6].

2. Thermal Analysis (TGA & DSC)

  • Purpose: To study thermal stability, dehydration, desolvation, and melting behavior.
  • Thermogravimetric Analysis (TGA) Protocol: A small sample (e.g., 2-5 mg) is heated in a controlled temperature program (e.g., from 25°C to 300°C at a rate of 10°C/min) under an inert gas purge. The weight loss is monitored to identify solvent loss or decomposition [2].
  • Differential Scanning Calorimetry (DSC) Protocol: A similar sample size is heated in a sealed pinhole pan under an inert atmosphere. The heat flow is measured to detect endothermic (melting) or exothermic (crystallization) events [2].

3. Potentiometric Titration

  • Purpose: To determine the salt stoichiometry, such as confirming a 1:1 molar ratio for this compound.
  • Typical Protocol: A known amount of the salt is dissolved in a suitable solvent (often a mixture of water and an organic solvent like methanol). The solution is titrated with a standard acid or base while monitoring the pH. The equivalence points in the titration curve are used to calculate the number of moles of acid or base in the salt [4].

The relationships between these key characterization techniques and the properties they evaluate can be visualized as follows:

G Characterization Method Characterization Method Information Obtained Information Obtained Characterization Method->Information Obtained Impact on Development Impact on Development Information Obtained->Impact on Development XRPD XRPD Crystal Structure & Polymorph Crystal Structure & Polymorph XRPD->Crystal Structure & Polymorph Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Thermal Stability & Purity Thermal Stability & Purity Thermal Analysis (TGA/DSC)->Thermal Stability & Purity Potentiometric Titration Potentiometric Titration Salt Stoichiometry Salt Stoichiometry Potentiometric Titration->Salt Stoichiometry Formulation Strategy Formulation Strategy Crystal Structure & Polymorph->Formulation Strategy Process Control Process Control Thermal Stability & Purity->Process Control Bioavailability Bioavailability Salt Stoichiometry->Bioavailability

Formulation Considerations for Different Forms

The choice of solid-state form directly influences formulation design.

  • Enhancing Solubility: For forms with lower aqueous solubility, co-milling the API with at least one hydrophilic excipient (e.g., lactose, starch, povidone) has been disclosed as a method to create compositions with improved dissolution rates and increased bioavailability [7].
  • Solid Dosage Forms: Patent WO2018191950A1 describes a Palbociclib composition (which can be a free base or a salt) co-milled with excipients, resulting in a formulation where over 85% of the drug dissolves within 30 minutes at pH 1.2, simulating the stomach environment [7].

References

Comparison of Palbociclib Efficacy: Clinical Trials vs. Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Line & Endpoint Clinical Trial (RCT) Data Real-World Evidence (RWE) Data Key Findings & Consistency
First-line (1L) with Aromatase Inhibitor (AI)
Median PFS (mPFS) PALOMA-1/2 (pooled): 23.9 mos. (95% CI: 20.2-27.6) [1] 22.5 mos. (95% CI: 19.5-31.8) [1] RWE mPFS aligned with RCTs, confirming effectiveness in routine practice [1].
Median OS (mOS) PALOMA-1/2 (pooled): 45.7 mos. (95% CI: 37.5-53.8) [1] 51.2 mos. (95% CI: 49.1-53.3) [1] RWE reported a numerically longer mOS, with confidence intervals overlapping RCT data [1].
Real-world PFS (rwPFS) Not Applicable 28.1 - 48.1 mos. (varied by European country) [2] Supports clinical effectiveness in diverse geographic settings [2].
Second-line (2L+) with Fulvestrant
Median PFS (mPFS) PALOMA-3: 9.5 mos. (95% CI: 9.2-11.0) [3] 10.0 mos. (95% CI: 4.9-15.1) [3] Effectiveness in clinical practice corresponded well with the clinical trial [3].
Median PFS (mPFS) PALOMA-3 (update): 11.2 mos. (95% CI: 9.5-12.9) [1] 11.5 mos. (95% CI: 6.3-15.3) [1] RWE was consistent with the updated RCT data [1].
Real-world PFS (rwPFS) Not Applicable 11.6 mos. (vs. 9.5 in PALOMA-3) [4] A longer median PFS was found in this real-world cohort [4].
Special Subgroups
Visceral Metastasis (PFS HR) HR ~0.50-0.66 (34-50% risk reduction) [5] HR ~0.53-0.69 (31-47% risk reduction) [5] Both RCTs and RWE consistently show significant reduction in risk of progression/death [5].
Disadvantaged Neighborhoods (1L AI) Reference: AI alone in trials vs. AI alone: rwPFS 19.1 vs. 14.0 mos. (HR 0.66); OS 57.1 vs. 38.2 mos. (HR 0.70) [6] RWE demonstrates significant survival benefit in this population with socioeconomic barriers [6].

Methodological Foundations of the Evidence

The data in the table above are derived from distinct but complementary study designs, each with its own protocols.

  • Randomized Controlled Trials (RCTs): The pivotal PALOMA trials (1, 2, and 3) were phase II/III prospective studies that compared palbociclib plus endocrine therapy against endocrine therapy alone [7]. They enrolled patients based on strict eligibility criteria (e.g., specific performance status, organ function, and prior treatment lines) [3] [4]. Key efficacy endpoints like Progression-Free Survival (PFS) were centrally assessed at fixed intervals using RECIST criteria [8]. This controlled design ensures a high level of internal validity for establishing efficacy.

  • Real-World Evidence (RWE) Studies: These are typically retrospective, observational analyses of data from electronic health records, cancer registries, and hospital databases [3] [2] [6]. They include all patients treated in routine practice, leading to broader, more heterogeneous populations that often include older patients, those with more comorbidities, and those ineligible for RCTs [1] [3]. Endpoints are often based on clinician assessments in everyday practice, such as real-world PFS (rwPFS), and are analyzed using statistical methods like Kaplan-Meier estimates and Cox proportional hazards models, sometimes with techniques like propensity score matching to improve comparability between groups [6] [4].

Key Insights from the Data Convergence

The synthesis of RCT and RWE data yields several critical insights for clinical and development decision-making.

  • Confirmation of Real-World Effectiveness: The core finding across numerous studies is that the effectiveness of palbociclib plus endocrine therapy translates from the controlled trial setting to routine clinical practice [1] [3] [2]. This validates the RCT results and reinforces the drug's applicability to a wider patient population.

  • Insights into Specific Populations: RWE is particularly valuable for assessing outcomes in groups underrepresented in RCTs. For example, RWE has shown significant benefit for patients with visceral metastases [5], those from socioeconomically disadvantaged neighborhoods [6], and in male breast cancer, where RWE was used to support a regulatory approval due to the disease's rarity [9].

  • Understanding Management in Practice: RWE reveals how toxicities, particularly neutropenia, are managed differently in clinical practice compared to clinical trial protocols (e.g., more cycle delays and fewer dose interruptions) [3] [4]. Crucially, these alternative management strategies do not appear to negatively impact progression-free survival [4].

The following diagram illustrates the complementary relationship between clinical trials and real-world evidence in building a comprehensive understanding of a drug's profile.

Start Evidence Generation for Palbociclib RCT Randomized Controlled Trials (RCTs) Start->RCT RWE Real-World Evidence (RWE) Start->RWE Approach1 Approach: Prospective, Controlled RCT->Approach1 Population1 Population: Strictly Selected RCT->Population1 Endpoints1 Endpoints: Centrally Assessed PFS/OS RCT->Endpoints1 Approach2 Approach: Observational, Retrospective RWE->Approach2 Population2 Population: Heterogeneous, Broad RWE->Population2 Endpoints2 Endpoints: Real-world PFS/OS (rwPFS/OS) RWE->Endpoints2 Role1 Role: Establish Causal Efficacy (High Internal Validity) Endpoints1->Role1 Outcome Comprehensive Drug Profile Role1->Outcome Role2 Role: Confirm Effectiveness in Clinical Practice Endpoints2->Role2 Role2->Outcome

The convergence of data from rigorous RCTs and broad RWE provides a robust and multi-faceted understanding of palbociclib's profile, supporting its use across diverse patient populations in clinical practice.

References

Palbociclib synergistic combinations validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Validated Palbociclib Synergistic Combinations

The table below summarizes prominent palbociclib-based combinations, their target cancers, and key validation data from recent studies.

Combination Partner Target Cancer Key Experimental Findings Reported Synergy Metric Validation Level Proposed Mechanism
Alpelisib (PI3Kα inhibitor) [1] HPV-negative Head and Neck Squamous Cell Carcinoma (HNSCC) Significant synergy, particularly in models with PIK3CA alterations; superior to cisplatin/palbociclib combo [1]. ExcessHSA score, Bliss independence model [1] In vitro & In vivo (PDX models) [1] Attenuates RRM2-dependent EMT induced by palbociclib [1].
Reovirus type III Dearing (Rt3D) [2] Melanoma, Head and Neck, Breast Cancer Augments oncolytic virus-induced stress, increases interferon production and signaling, enhances anti-tumor immunity [2]. High-throughput synergy screening [2] In vitro & In vivo (mouse models) [2] Co-activation of ER stress/UPR and cytoplasmic dsRNA (RIG-I/MDA-5) sensing pathways [2].
Endocrine Therapy (e.g., Fulvestrant) [3] HR+/HER2- Advanced Breast Cancer Established standard of care; significantly improves progression-free survival vs. endocrine therapy alone [3]. Hazard Ratio (HR) for PFS: 0.46 (vs. 0.58 for Letrozole combo) [3] Phase 3 Clinical Trials (PALOMA-3) [3] Concurrent blockade of CDK4/6-driven proliferation and estrogen receptor signaling [3].

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the methodologies from key studies.

High-Throughput Combination Screening (HTS)

This protocol was used to identify alpelisib as a top synergistic partner [1].

  • Cell Culture: A panel of HPV-negative HNSCC cell lines (e.g., CAL27, HN6) were used, authenticated and confirmed mycoplasma-free [1].
  • Compound Library: A library of 162 FDA-approved and investigational agents was screened in a combinatorial matrix with palbociclib [1].
  • Screening Format:
    • Primary Screen: 6x6 matrix screening (5-point concentration range) in 96-well plates.
    • Secondary Validation: 10x10 matrix screening (9-point concentration range) in 384-well plates [1].
  • Viability Assay: Cells were treated for 72 hours, and viability was measured using a Cell Counting Kit-8 (CCK8) assay [1].
  • Synergy Analysis: Drug interaction was quantified using the ExcessHSA score and the Bliss independence model. Combination effects were further validated by calculating the Combination Index (CI) using the median-effect principle (Chou-Talalay method) in CalcuSyn software [1].
In Vivo Validation Using Patient-Derived Xenograft (PDX) Models

The most promising combinations from HTS were validated in vivo [1].

  • Model Establishment: PDX models were established from patient tumors and molecularly annotated (e.g., for PIK3CA status) [1].
  • Treatment Groups: Mice were randomized into groups: vehicle control, palbociclib monotherapy, combination partner monotherapy, and the combination therapy.
  • Dosing & Schedule: Palbociclib was typically administered orally (e.g., 150 mg/kg, 3 weeks on/1 week off). The combination partner was dosed according to its established pharmacokinetics [1].
  • Efficacy Endpoint: Primary endpoint was tumor growth inhibition. Synergy was confirmed if the combination caused significantly greater tumor regression or stasis than either agent alone [1].

Mechanisms of Action and Signaling Pathways

The following diagram synthesizes the core mechanistic insights from the research, showing how palbociclib cooperates with different partners to enhance anti-cancer efficacy.

The diagram above illustrates the logical relationships and synergistic mechanisms. Here is a breakdown of the key interactions:

  • Co-targeting the Cell Cycle and Upstream Pathways: The synergy with Alpelisib demonstrates that while palbociclib induces cell cycle arrest, it can also activate a pro-survival, pro-invasive program (RRM2/EMT). Inhibiting the upstream PI3K/AKT pathway with alpelisib blocks this escape route, leading to more potent cell death, especially in PIK3CA-altered cancers [1].
  • Connecting Cell Cycle Arrest and Immune Activation: The combination with Reovirus (Rt3D) reveals a novel mechanism where palbociclib cooperates with oncolytic virotherapy. The virus triggers both an ER stress response and dsRNA sensing (RIG-I). Palbociclib enhances this dual signal, leading to a potent interferon response, increased antigen presentation, and ultimately, robust anti-tumor immunity [2].
  • The Established Standard of Care: The combination with Endocrine Therapy represents a foundational, clinically validated synergy. It provides a dual blockade of the core drivers of HR+ breast cancer: the estrogen receptor (ER) and the CDK4/6-RB axis [3].

Research Implications and Future Directions

The presented data highlights several key directions for future research and drug development:

  • Biomarker-Driven Therapy: The efficacy of the palbociclib-alpelisib combination in PIK3CA-altered HNSCC models [1] strongly supports the development of biomarker-selected clinical trials.
  • Overcoming Resistance: Research into TMEM45A's role in promoting palbociclib resistance via the AKT/mTOR pathway and glycolysis [4] identifies a potential new therapeutic target. Using engineered exosomes to deliver siRNA against TMEM45A has shown promise in preclinical models for re-sensitizing tumors [4].
  • Immunotherapy Integration: The profound immune-activating effects of the palbociclib-reovirus combination [2] provide a strong rationale for exploring CDK4/6 inhibitors in combination with other immunotherapies, such as immune checkpoint inhibitors.

References

Palbociclib Isethionate pharmacokinetic parameters across populations

Author: Smolecule Technical Support Team. Date: February 2026

Palbociclib Pharmacokinetic Parameters & Covariate Influences

Parameter / Covariate Study Population & Key Findings Source
Structural PK Model Best described by a 2-compartment model with first-order absorption and a lag time. [1] [2] [1] [2]
Apparent Clearance (CL/F) ~60.2 L/h (cancer patients). [2] Inter-individual variability ranged from 31.3% to 36.2%. [3] [2] [2] [3]
Apparent Volume (V/F) Central volume (V2/F): ~2710 L (cancer patients). [2] Another real-world study estimated V/F at 1580 L. [3] [2] [3]
Absorption Lag Time (Tlag) ~0.658 hours. [2] [3] [2] [3]
Food Effect A high-fat meal increased relative bioavailability by 16% and lag time by 28.8% vs. fasted conditions. [2] [2]
Renal Function Creatinine clearance (CRCL) was a significant covariate on apparent clearance (CL/F) in a real-world study. [3] [4] [3] [4]
Age & Body Weight Identified as statistically significant covariates on CL/F, but the effects were not clinically important enough to require dose adjustment. [2] [2]
Hepatic Impairment No significant covariates found on relevant PK parameters for patients with mild or moderate impairment. [2] [2]
Drug-Drug Interactions Proton-pump inhibitors (PPIs) increased palbociclib clearance by 56% when co-administered in fasting conditions. [1] [1]

Detailed Experimental Protocols

The data in the table above were generated using specific, validated scientific methods. Here are the details of the key experimental protocols cited.

Population Pharmacokinetics (PopPK) Study Protocol

This methodology is used to understand the sources and correlates of variability in drug concentrations among individuals.

  • Study Design: Analysis used pooled data from 183 cancer patients across three clinical trials, providing 1933 pharmacokinetic observations. [2] Another real-world study analyzed 151 samples from 124 patients with sparse sampling. [3] [4]
  • Analytical Method: Palbociclib plasma concentrations were quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method was validated over a clinically relevant range (e.g., 0.5 to 500 ng/mL), demonstrating appropriate precision and accuracy. [1]
  • Software & Modeling: The non-linear mixed-effect modeling was performed using NONMEM (version 7.4.3). The model was developed and evaluated using a stepwise covariate modeling approach, diagnostic plots, and visual predictive checks. [1] [2]
  • Covariate Analysis: The influence of demographic and clinical factors (e.g., body weight, age, laboratory values, concomitant medications) on PK parameters was systematically tested. [1] [2]
Bioequivalence Study Protocol

This design is used to compare the pharmacokinetic profiles of different drug formulations.

  • Study Design: A randomized trial in 68 healthy volunteers under both fasting and fed conditions, using a crossover design (T-R and R-T sequences, where T=test and R=reference formulation). [5]
  • Analytical Method: Palbociclib concentrations were determined using HPLC-MS. [5]
  • Data Analysis: Pharmacokinetic parameters (C~max~, AUC~0-t~, AUC~0-∞~) were calculated using non-compartmental analysis (NCA) in Phoenix WinNonlin. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters fell entirely within the 80.00%-125.00% range. [5]

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

Understanding what the pharmacokinetic parameters mean for patient outcomes is crucial. The following diagram illustrates the established exposure-response relationships for palbociclib, particularly its dose-limiting toxicity.

cluster_1 Exposure-Toxicity (Established) cluster_2 Exposure-Efficacy (Emerging) Palbociclib_Exposure Palbociclib Systemic Exposure PD_Effects Pharmacodynamic Effects Palbociclib_Exposure->PD_Effects Impacts High_Exposure High Drug Exposure Palbociclib_Exposure->High_Exposure Leads to Trend Trend for Better PFS Palbociclib_Exposure->Trend Associated with Clinical_Outcomes Clinical Outcomes PD_Effects->Clinical_Outcomes Manifests as Neutropenia Increased Incidence & Severity of Neutropenia High_Exposure->Neutropenia Strong Correlation Older_Patients Especially in Older Patients Trend->Older_Patients

The PK/PD model for toxicity is semi-mechanistic, describing how palbociclib affects neutrophil proliferation and maturation in the bone marrow, with the neutrophil nadir typically occurring around day 24 of a 28-day cycle. [1] This model confirms the concentration-dependent and reversible nature of palbociclib-induced neutropenia. [1]

Conclusion

  • Food: Taking palbociclib with food enhances its absorption. [2]
  • Concomitant Medications: Co-administration with proton-pump inhibitors can significantly reduce exposure, especially in fasting states. [1]
  • Patient Physiology: Renal function and, to a lesser extent, age and body weight, contribute to variability in drug clearance. [2] [3]

These findings support clinical guidance that no dose adjustment is necessary based on age, body weight, or mild hepatic/renal impairment alone, but they underscore the importance of considering a patient's complete clinical profile for optimal treatment. [2]

References

Palbociclib efficacy in HR+ HER2- breast cancer subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

The table below summarizes key efficacy data for palbociclib from recent clinical trials and real-world studies, highlighting its performance in different treatment settings and patient populations.

Setting / Population Comparison Efficacy Outcome Source (Study / Data)
1L mBC (General Population) Palbociclib + AI vs. AI alone Median PFS: 22.5 months (Real-World) [1] Meta-analysis (2025) [1]
1L mBC (Disadvantaged Neighborhoods) Palbociclib + AI vs. AI alone Median OS: 57.1 vs. 38.2 months; Median rwPFS: 19.1 vs. 14.0 months [2] Real-World (2025) [2]
1L mBC (Visceral Metastasis) Palbociclib + ET vs. ET alone 34%-50% reduction in risk of progression/death (RCTs) [3] Systematic Review [3]
1L mBC (Head-to-Head) Palbociclib + AI vs. Ribociclib + AI 3-year OS: 55.5% vs. 87% (Ribociclib favored); No significant PFS difference [4] Real-World (2025) [4]
1L mBC (Head-to-Head) Palbociclib + AI vs. Ribociclib + AI vs. Abemaciclib + AI No significant OS difference between the three CDK4/6 inhibitors [5] Large Real-World Study (2025) [5]
Early Breast Cancer (Adjuvant) CDK4/6i + ET vs. ET alone Improved invasive DFS (iDFS); benefit varies by agent (see notes) [6] Meta-analysis of RCTs (2025) [6]
HR+/HER2+ mBC (Maintenance) Palbociclib + Anti-HER2 + ET vs. Anti-HER2 + ET Median PFS: 44 vs. 29 months [7] PATINA Phase III Trial [7]

Notes on Table Data:

  • Early-Stage Benefit Variation: The benefit of CDK4/6 inhibitors in early-stage breast cancer is not uniform across all agents. The meta-analysis indicates that abemaciclib and ribociclib have shown significant improvement in invasive disease-free survival (iDFS), whereas trials for palbociclib (PALLAS, PENELOPE-B) did not meet their primary endpoints [6].
  • Real-World vs. RCT OS: Real-world studies often show a more pronounced overall survival (OS) benefit for palbociclib compared to randomized controlled trials (RCTs), possibly due to broader patient populations in real-world settings [1] [3].

Mechanism of Action and Resistance

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.

  • Primary Mechanism: In hormone receptor-positive (HR+) breast cancer, estrogen signaling upregulates cyclin D1. Cyclin D1 binds to CDK4/6, forming an active complex that phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, driving cell cycle progression from the G1 phase to the S phase and promoting cell proliferation. Palbociclib inhibits this process by binding to CDK4/6, preventing Rb phosphorylation, and inducing G1 cell cycle arrest [8] [9] [6].
  • Immunomodulatory Effects: Beyond direct cytostasis, CDK4/6 inhibitors, including palbociclib, enhance anti-tumor immunity. They promote antigen presentation and increase tumor cell immunogenicity, which can synergize with immunotherapy [9].

The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like palbociclib in cancer cells:

G Estrogen Estrogen ER ER Estrogen->ER CyclinD1 CyclinD1 ER->CyclinD1 Complex Cyclin D1 / CDK4/6 Complex CyclinD1->Complex CDK46 CDK46 CDK46->Complex pRb Rb Protein (phosphorylated) Complex->pRb Phosphorylates E2F E2F pRb->E2F Releases CellCycle S-Phase Entry & Cell Proliferation E2F->CellCycle Palbociclib Palbociclib Palbociclib->Complex Inhibits

A major challenge in the long-term use of palbociclib is the development of acquired resistance. Key mechanisms include:

  • Rb Loss: Loss of function of the retinoblastoma protein makes CDK4/6 inhibition irrelevant, as the cell cycle brake is removed [8] [9].
  • Activation of Compensatory Pathways: Cancer cells activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass the G1/S blockade [9].
  • Alterations in Cell Cycle Regulators: Amplification of cyclin E1, which partners with CDK2, allows the cell to bypass the CDK4/6-dependent checkpoint [8] [9].

Key Considerations for Researchers

  • Real-World Evidence Consistency: A large 2025 real-world study ((n = 9146)) found no significant difference in overall survival between palbociclib, ribociclib, and abemaciclib when each was combined with an aromatase inhibitor in the first-line metastatic setting. This supports that the three drugs have comparable effectiveness, with the choice often depending on other factors like safety and dosing [5].
  • Expanding Indications: The phase III PATINA trial demonstrated that adding palbociclib to anti-HER2 therapy and endocrine therapy as first-line maintenance significantly improved progression-free survival in HR+/HER2+ metastatic breast cancer, a population for which CDK4/6 inhibitors are not yet standard. This suggests a potential new application for palbociclib [7].
  • Overcoming Resistance: Research is focused on combination therapies to overcome resistance. Promising strategies include combining palbociclib with PI3Kα inhibitors (e.g., inavolisib) or autophagy inhibitors (e.g., hydroxychloroquine) to enhance its anti-tumor activity [10].

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

573.23695304 Da

Monoisotopic Mass

573.23695304 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1NYL2IRDR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Palbociclib Isethionate is the isethionate salt form of palbociclib, an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

827022-33-3

Wikipedia

Palbociclib isethionate

Dates

Last modified: 08-15-2023
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